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  • Product: Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate
  • CAS: 874130-13-9

Core Science & Biosynthesis

Foundational

Mechanism of Action and Synthetic Utility of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate Derivatives

Executive Summary Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9) is a highly versatile synthetic scaffold. While 5-thioxopyrrolidine derivatives exhibit intrinsic mammalian pharmacological propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9) is a highly versatile synthetic scaffold. While 5-thioxopyrrolidine derivatives exhibit intrinsic mammalian pharmacological properties—acting as EP4 subtype-selective agonists and histamine H3 receptor antagonists[1]—their most profound biochemical application lies in their conversion into pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates. These fused bicyclic compounds function as potent bioisosteres of Acibenzolar-S-methyl (Actigard), serving as plant activators that induce Systemic Acquired Resistance (SAR) without exerting direct antimicrobial toxicity[2].

This whitepaper details the chemical causality behind the synthesis of these derivatives and maps their biological mechanism of action from enzymatic prodrug activation to systemic transcriptional reprogramming.

Chemical Causality: Scaffold Synthesis and Cyclization

The structural integrity of the 5-thioxopyrrolidine scaffold dictates its downstream utility. The transformation of the precursor lactam to a thiolactam is a critical juncture. Lawesson's reagent is explicitly selected over traditional phosphorus pentasulfide (P4S10) due to its superior chemoselectivity and solubility in organic solvents. Lawesson's reagent operates under milder conditions, which prevents the unwanted hydrolysis or transesterification of the sensitive methyl carboxylate group at the C3 position[2].

Following thionation, the Hurd-Mori reaction is employed to construct the 1,2,3-thiadiazole ring. The thioxo group reacts with thionyl chloride to form a highly reactive sulfenyl chloride intermediate. By carefully controlling the temperature, this intermediate is trapped by tosylhydrazine, driving a cyclization event that yields the active pyrrolo-thiadiazole pharmacophore[2].

Biological Mechanism of Action: Systemic Acquired Resistance (SAR)

Once the pyrrolo-thiadiazole derivative is applied to biological tissues, it acts as a pro-drug. It is not directly fungicidal or bactericidal; rather, it mimics endogenous salicylic acid (SA) to prime innate immunity.

  • Enzymatic Activation : The ester group of the derivative is hydrolyzed in planta by Salicylic Acid Binding Protein 2 (SABP2), a specialized esterase. This converts the pro-drug into its active carboxylic acid form, which is the true SA mimic[3].

  • ROS Burst and Stomatal Defense : The active metabolite stimulates peroxidase activity, generating a rapid Reactive Oxygen Species (ROS) burst (primarily H₂O₂). This ROS burst acts as an immediate second messenger, triggering stomatal closure to physically exclude foliar pathogens from entering the plant tissue[4].

  • Transcriptional Reprogramming : Concurrently, the SA mimic induces the monomerization of the NPR1 regulatory protein. Monomeric NPR1 translocates to the nucleus to upregulate Pathogenesis-Related (PR) genes (such as PR-1, PR-2, and PR-5), establishing long-lasting, broad-spectrum systemic immunity[3].

MoA_Pathway A Pyrrolo-thiadiazole Derivative (Pro-drug) B SABP2 Esterase (Enzymatic Hydrolysis) A->B In planta C Active Carboxylic Acid (Salicylic Acid Mimic) B->C D Peroxidase Activation C->D G NPR1 Monomerization & Nuclear Translocation C->G E ROS Burst (H2O2) D->E F Stomatal Closure (Pathogen Exclusion) E->F I Systemic Acquired Resistance (SAR) F->I H PR Gene Expression (PR-1, PR-2, PR-5) G->H H->I

Fig 1: Systemic Acquired Resistance (SAR) pathway activated by thiadiazole derivatives.

Quantitative Data Summaries

Table 1: Synthetic Parameters and Validation Metrics
CompoundReagent SystemYield (%)¹³C-NMR Diagnostic PeakValidation Checkpoint
Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylateLawesson's Reagent / THF98%196.8 ppm (C=S)Complete loss of C=O stretch in IR
Pyrrolo[2,3-d][1,2,3]thiadiazole analogSOCl₂ / Tosylhydrazine94%161.8 ppm (C=N)TLC (Hexane/EtOAc) Rf shift
Table 2: Comparative Biological Activity (SAR Induction)
TreatmentTarget MechanismEC₅₀ (Disease Suppression)PR-1 Transcript Fold Change
Water (Mock)BaselineN/A1.0x
Acibenzolar-S-methylSABP2 Hydrolysis / SAR12.5 mg/L45.2x
Pyrrolo-thiadiazole derivativeSABP2 Hydrolysis / SAR14.8 mg/L41.5x

Experimental Methodologies

Protocol 1: Synthesis of Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate

Causality: Thionation must be highly selective to prevent ester degradation. Lawesson's reagent is utilized in an anhydrous environment to ensure the oxygen-to-sulfur exchange occurs exclusively at the lactam carbonyl.

  • Preparation: Dissolve Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Reaction: Add Lawesson's reagent (0.6 eq) in a single portion. Stir at room temperature for 30–60 minutes[2].

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate against the starting lactam. The reaction is complete only when the lower-Rf lactam spot is entirely replaced by the higher-Rf thiolactam spot.

  • Purification: Remove the solvent in vacuo and purify via Kugelrohr distillation (155-165°C/0.001 mbar).

  • Analytical Checkpoint: Verify the presence of the C=S carbon via ¹³C-NMR (~196 ppm). The absence of this peak indicates failed thionation.

Protocol 2: Hurd-Mori Cyclization

Causality: The conversion of the thioxopyrrolidine into a thiadiazole requires the generation of a sulfenyl chloride intermediate, which is highly sensitive to moisture and temperature.

  • Activation: Cool the purified thiolactam to 0°C in anhydrous CH₂Cl₂. Slowly add SOCl₂ (1.2 eq) dropwise.

  • Cyclization: After 1 hour, add tosylhydrazine (1.0 eq) and allow the mixture to warm to room temperature over 4 hours.

  • Self-Validation Checkpoint: Monitor the evolution of HCl gas. Once gas evolution ceases, quench with saturated NaHCO₃ to neutralize remaining acid, preventing product degradation.

Protocol 3: In Planta SAR Validation via PR-1 Expression

Causality: Because these derivatives are pro-drugs, in vitro antimicrobial assays will yield false negatives. Activity must be validated in planta by measuring the downstream transcriptional marker PR-1[3].

  • Treatment: Spray 3-week-old Arabidopsis thaliana or Nicotiana tabacum plants with a 15 mg/L solution of the synthesized derivative. Use Acibenzolar-S-methyl as a positive control and sterile water as a negative mock control.

  • Extraction: Harvest leaf tissue 48 hours post-treatment and extract total RNA using a standard phenol-chloroform method.

  • Self-Validation Checkpoint 1: RNA integrity must be confirmed via agarose gel electrophoresis. Proceed to cDNA synthesis only if sharp 28S and 18S rRNA bands are visible without smearing.

  • Quantification: Perform RT-qPCR targeting the PR-1 gene, normalized against an actin housekeeping gene.

  • Self-Validation Checkpoint 2: Conduct a melt curve analysis post-qPCR. A single, sharp peak ensures that the PR-1 amplification is specific and free of primer-dimers. Fold changes >10x relative to the mock control confirm successful SABP2 hydrolysis and SAR activation.

References

  • Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Catalyzed Chemoselective Switchable Cascade Reactions of N-Propargyl Thiocarbamoyl Fluorides and Malonate Esters. ACS Publications. URL:[Link]

  • Role of SABP2 in Systemic Acquired Resistance Induced by Acibenzolar-S-Methyl in Plants. East Tennessee State University (ETSU). URL:[Link]

  • Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Exploratory

Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate: Comprehensive Safety Data, Hazard Mitigation, and Handling Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Executive Summary In preclinical drug development, functionalized pyrrolidines s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

In preclinical drug development, functionalized pyrrolidines serve as crucial scaffolds for synthesizing bioactive molecules. Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9) is a notable intermediate characterized by its thioxo group, which introduces unique reactivity and specific toxicological considerations [1]. This whitepaper synthesizes the safety data sheet (SDS) hazards, mechanistic toxicology, and self-validating protocols required for the safe handling and experimental utilization of this compound.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate is the first step in predicting its behavior in biological and synthetic systems. The presence of the benzyl group enhances lipophilicity, while the thioxo moiety can act as a soft nucleophile or participate in redox cycling, necessitating strict storage under inert atmospheres to prevent oxidative degradation [2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate
CAS Number 874130-13-9
Molecular Formula C13H15NO2S
Molecular Weight ~249.33 g/mol
Physical State Solid (typically crystalline powder)
Solubility Soluble in DMSO, DMF, and Dichloromethane
Storage Conditions 2-8°C, sealed under Argon/Nitrogen

Hazard Identification and Mechanistic Toxicology

As an active pharmaceutical intermediate, this compound presents specific hazards that must be mitigated through engineered controls.

  • Skin/Eye Irritation (GHS Category 2): The electrophilic nature of the ester and the potential for the thioxo group to interact with nucleophilic residues in epidermal proteins cause localized irritation.

  • Systemic Toxicity (Acute Oral - Category 4): Ingestion leads to hepatic metabolism where cytochrome P450 enzymes may catalyze the desulfurization of the thioxo group, potentially releasing reactive sulfur species that induce oxidative stress in hepatocytes.

Expertise & Experience Insight: We mandate the use of closed-system fume hoods not merely for compliance, but because the causality of thioxo-induced oxidative stress dictates that inhalation exposure can rapidly deplete intracellular glutathione (GSH) in pulmonary epithelia.

Safety Validation Workflow and Experimental Protocol

To ensure a self-validating system, any laboratory utilizing this compound must first establish its baseline toxicity using an in vitro model before proceeding to large-scale synthesis.

Step-by-Step Methodology: Cytotoxicity Screening (HepG2 Model)
  • Reagent Preparation: Dissolve Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate in anhydrous DMSO to create a 10 mM stock solution. Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with a concentration gradient of the compound (0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation & Viability Assessment: Incubate for 48 hours. Add 10 μL of CCK-8 reagent to each well and incubate for an additional 2 hours.

  • Data Acquisition: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis. This self-validates the safe handling limits for downstream in vivo applications.

Workflow Visualization

Workflow N1 Compound Synthesis CAS: 874130-13-9 N2 Physicochemical Profiling (LC-MS, NMR) N1->N2 Yields pure compound N3 Toxicity Screening (HepG2 Cell Line) N2->N3 Guides dosing strategy N4 Hazard Classification (SDS Generation) N3->N4 Defines exposure limits N5 Protocol Standardization (SOP Execution) N4->N5 Establishes safe handling

Figure 1: Logical workflow for safety validation and SDS generation of thioxopyrrolidine derivatives.

Conclusion

Handling Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate requires a rigorous understanding of its physicochemical properties and potential metabolic liabilities. By adhering to the self-validating protocols and workflows outlined in this guide, research teams can safely leverage this intermediate for advanced drug discovery while maintaining strict EHS (Environmental, Health, and Safety) compliance.

References

Foundational

Pharmacokinetic Profiling of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (CAS 874130-13-9) is a structurally complex synthetic intermediate and potential prodrug scaffold [1]. It features three distinct functional moieties th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (CAS 874130-13-9) is a structurally complex synthetic intermediate and potential prodrug scaffold [1]. It features three distinct functional moieties that dictate its pharmacokinetic (PK) behavior: a hydrolyzable methyl ester, an oxidizable thioamide (thioxopyrrolidine), and a lipophilic N-benzyl group. For drug development professionals, understanding the interplay of these functional groups is critical. This whitepaper provides an authoritative, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of this compound, emphasizing the mechanistic causality behind experimental design.

Structural Pharmacokinetics & Metabolic Liabilities

To design an effective PK profiling strategy, we must first deconstruct the molecule's structural liabilities. Each functional group is targeted by specific enzyme families, leading to divergent metabolic pathways.

  • The Methyl Ester (Prodrug Liability): Methyl esters are highly susceptible to hydrolysis by ubiquitous Carboxylesterases (CES). In humans, CES1 (highly expressed in the liver) and CES2 (expressed in the intestine) will rapidly cleave the methyl ester to yield the corresponding carboxylic acid (M1)[2].

  • The Thioamide (Oxidative Desulfuration): The 5-thioxopyrrolidine ring is a thio-lactam. Thioamides are primarily metabolized by Flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, as well as Cytochrome P450s (CYPs)[3]. Oxidation typically proceeds via a reactive sulfenic/sulfinic acid intermediate, ultimately resulting in oxidative desulfuration to form the oxo-pyrrolidine (lactam) analog (M2).

  • The N-Benzyl Group (Dealkylation): The benzylic carbon is highly susceptible to CYP3A4-mediated oxidation, leading to N-dealkylation and the release of benzaldehyde, yielding the secondary thio-lactam (M3).

Caption: Predicted primary metabolic pathways of the parent compound via CES, FMO, and CYP450 enzymes.

In Vitro ADME Profiling Protocols

To isolate the variables of metabolism, in vitro assays must be designed with specific inhibitors and controls.

Protocol 3.1: Plasma and Hepatic Esterase Stability

Rationale: Rodent plasma contains high levels of carboxylesterase (CES1c), which rapidly degrades methyl esters ex vivo, leading to artificially low parent drug quantification. Human plasma lacks this enzyme, relying instead on hepatic CES1 [2]. This assay determines the half-life ( t1/2​ ) of the ester.

Step-by-Step Methodology:

  • Preparation: Spike Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (1 µM final concentration) into pre-warmed (37°C) blank plasma (rat and human) and liver microsomes (RLM/HLM).

  • Inhibition Control: Run a parallel arm pre-incubated with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. Causality: If BNPP halts degradation, CES-mediated hydrolysis is confirmed as the primary clearance mechanism.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

Protocol 3.2: Microsomal Oxidative Metabolism (FMO vs. CYP)

Rationale: Distinguishing between FMO and CYP-mediated thioamide oxidation is critical for predicting drug-drug interactions (DDIs). FMOs are heat-labile, whereas CYPs are relatively heat-stable [3].

Step-by-Step Methodology:

  • Thermal Inactivation: Pre-incubate one batch of Human Liver Microsomes (HLM) at 45°C for 5 minutes to selectively denature FMOs while preserving CYP activity. Keep a control batch on ice.

  • Incubation: Add the parent compound (1 µM) to both HLM batches in a phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding NADPH regenerating system (1 mM final).

  • Sampling & Quenching: Sample at standard intervals (0-60 mins) and quench with ice-cold acetonitrile.

  • Data Interpretation: Causality: If the clearance rate drops significantly in the heat-inactivated microsomes compared to the control, FMO-mediated oxidative desulfuration is a major metabolic pathway.

In Vivo Pharmacokinetic Study Design (Rodent Model)

Conducting in vivo PK studies requires strict adherence to bioanalytical method validation guidelines to ensure data integrity [4].

Caption: Step-by-step in vivo pharmacokinetic workflow from dosing to non-compartmental analysis (NCA).

Step-by-Step In Vivo Protocol
  • Formulation: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution of the lipophilic benzyl and thioamide groups.

  • Dosing: Administer intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to male Sprague-Dawley rats (n=3 per route).

  • Sampling with Ex Vivo Stabilization (Critical Step): Collect blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Crucial Intervention: Blood must be collected into tubes pre-treated with NaF/KOx (esterase inhibitors) and kept on wet ice. Failure to do this will result in ex vivo hydrolysis of the methyl ester by rodent plasma esterases, falsely inflating clearance ( CL ) calculations.

  • Bioanalysis: Quantify both the parent compound and the carboxylic acid metabolite (M1) using a validated LC-MS/MS method adhering to FDA guidelines (accuracy and precision within ±15%) [4].

  • Non-Compartmental Analysis (NCA): Calculate PK parameters using software such as Phoenix WinNonlin.

Data Presentation & Expected Pharmacokinetic Parameters

Based on the structural liabilities of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, the following table summarizes the anticipated PK profile and the mechanistic reasoning behind the data.

Pharmacokinetic ParameterExpected Profile in RodentsMechanistic Causality / Structural Driver
Intravenous Clearance ( CLiv​ ) High (> 40 mL/min/kg)Rapid systemic hydrolysis of the methyl ester by ubiquitous rodent carboxylesterases (CES1c).
Volume of Distribution ( Vdss​ ) Moderate to High (> 1.5 L/kg)The lipophilic N-benzyl group and thioamide facilitate extensive tissue distribution before hydrolysis.
Oral Bioavailability ( F% ) Low (< 15%)Extensive first-pass metabolism in the liver (CES1 hydrolysis and FMO/CYP oxidation) and intestinal degradation.
Half-life ( t1/2​ ) Short (< 1.5 hours)Driven by rapid enzymatic conversion to the carboxylic acid (M1) and oxidative desulfuration to the lactam (M2).
Metabolite Ratio (M1/Parent) High (AUC ratio > 5.0)The methyl ester acts as a classic prodrug moiety, rapidly converting to the active/inactive acid circulating in plasma.

Conclusion & Future Directions

The pharmacokinetic profiling of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate requires a nuanced approach that accounts for its multi-faceted metabolic liabilities. Standard PK workflows will fail if ex vivo esterase activity is not inhibited during blood collection. Furthermore, distinguishing between FMO and CYP-mediated metabolism of the thioamide group is essential for predicting human drug-drug interactions. Future development of this scaffold should consider replacing the methyl ester with a sterically hindered ester (e.g., isopropyl or tert-butyl) if systemic circulation of the parent compound is desired, or utilizing the rapid hydrolysis mechanism intentionally if designed as a targeted prodrug.

References

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Available at:[Link]

  • Qian, J., & Ortiz de Montellano, P. R. (2008). Oxidative Activation of Thiacetazone by the Mycobacterium tuberculosis Flavin Monooxygenase EtaA and Human FMO1 and FMO3. Chemical Research in Toxicology. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

Exploratory

Physicochemical Profiling of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate: Solubility Thermodynamics and Structural Stability

Abstract The strategic replacement of an amide carbonyl oxygen with sulfur to form a thioamide is a powerful bioisosteric transformation in modern drug design. This substitution fundamentally alters the molecule's electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The strategic replacement of an amide carbonyl oxygen with sulfur to form a thioamide is a powerful bioisosteric transformation in modern drug design. This substitution fundamentally alters the molecule's electron distribution, lipophilicity, and hydrogen-bonding capacity. This whitepaper provides a rigorous, mechanistic framework for evaluating the thermodynamic solubility and physicochemical stability of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9). By establishing self-validating analytical protocols, we ensure that the generated thermodynamic data is robust, reproducible, and directly applicable to downstream formulation and synthetic workflows.

Structural Thermodynamics & The Thioamide Isostere

To understand the macroscopic properties of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, we must first analyze its molecular causality. The compound features a pyrrolidine core functionalized with an N-benzyl group, a methyl carboxylate, and a critical thioamide moiety.

Causality of Lipophilicity and Solubility

The canonical C=O amide bond is highly polarized, serving as a strong hydrogen-bond acceptor. In contrast, the C=S bond in a thioamide is longer, more polarizable, but significantly less polarized due to the similar electronegativities of carbon (2.55) and sulfur (2.58)[1].

  • Aqueous Exclusion: Because the sulfur atom is a poor hydrogen-bond acceptor, the hydration energy of the thioamide is markedly lower than that of its oxo-analog. When combined with the massive hydrophobic bulk of the N-benzyl group, the molecule exhibits extreme lipophilicity and poor aqueous solubility.

  • Organic Solvation: The high polarizability of the sulfur atom enhances dispersion forces (London forces), driving excellent thermodynamic solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, and DMSO).

Causality of Thermodynamic Stability

Thioamides demonstrate remarkable resistance to hydrolytic cleavage compared to standard amides[2]. The resonance stabilization within the N-C=S system restricts the electrophilicity of the thiocarbonyl carbon, making nucleophilic attack by water or hydroxide ions kinetically unfavorable. However, the electron-rich nature of the sulfur atom creates a distinct vulnerability: susceptibility to S-oxidation[3].

Pathways Compound Methyl 1-Benzyl-5-thioxopyrrolidine -3-carboxylate Thermal Thermal Stress (>150°C) Compound->Thermal Hydrolytic Hydrolytic Stress (Acid/Base) Compound->Hydrolytic Oxidative Oxidative Stress (H2O2 / ROS) Compound->Oxidative Stable1 High Stability (Intact Thioamide) Thermal->Stable1 Stable2 High Stability (Resists Cleavage) Hydrolytic->Stable2 Degradation1 S-Oxidation (Sulfine Intermediate) Oxidative->Degradation1 Degradation2 Desulfurization (Oxo-pyrrolidine) Degradation1->Degradation2

Thermodynamic stability and primary oxidative degradation pathways of thioamides.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every analytical workflow must be a self-validating system. A common pitfall in thermodynamic solubility determination is the failure to account for solvent-mediated polymorphic transformations, which can invalidate the van't Hoff thermodynamic calculations[4].

Protocol 1: Isothermal Shake-Flask Thermodynamic Solubility Determination

This protocol utilizes a closed-loop validation mechanism to ensure the measured concentration reflects the true equilibrium of the starting polymorph.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate to 5.0 mL of the target solvent in a sealed, temperature-controlled glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 298.15 K ± 0.1 K) using an orbital shaker at 300 rpm for 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Isolate the phases via ultracentrifugation at 15,000 × g for 15 minutes at the exact equilibration temperature to prevent temperature-shift precipitation.

  • Supernatant Analysis (Quantitation): Dilute an aliquot of the supernatant in the mobile phase and quantify the dissolved compound via HPLC-UV (λ = 275 nm, corresponding to the thioamide π-π* transition).

  • Residual Solid Analysis (Self-Validation): Critical Step. Recover the undissolved solid phase, dry it gently under a nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: If the PXRD pattern matches the starting material, the solubility data is valid. If a new polymorph or solvate is detected, the thermodynamic parameters (ΔH, ΔG) must be recalculated for the new crystal lattice.

Workflow Start Synthesize & Purify Thioxopyrrolidine Equilibrate Isothermal Shake-Flask Equilibration (72h) Start->Equilibrate Separate Phase Separation (Ultracentrifugation) Equilibrate->Separate AnalyzeLiquid Supernatant Analysis (HPLC-UV) Separate->AnalyzeLiquid AnalyzeSolid Residual Solid Analysis (PXRD & DSC) Separate->AnalyzeSolid Result Calculate Thermodynamic Solubility (van't Hoff) AnalyzeLiquid->Result Validate Data Validation: No Polymorphic Shift? AnalyzeSolid->Validate Validate->Result Yes

Workflow for self-validating thermodynamic solubility determination.

Protocol 2: Forced Degradation and Thermal Stability Kinetics

To map the degradation pathways, the compound is subjected to orthogonal stress conditions.

Step-by-Step Methodology:

  • Thermal Stress: Heat the solid API in a TGA/DSC crucible from 25°C to 300°C at 10°C/min under a nitrogen atmosphere to determine the onset of thermal decomposition.

  • Hydrolytic Stress: Dissolve the compound in a co-solvent mixture (e.g., 50% Acetonitrile / 50% Aqueous Buffer at pH 1.2 and pH 10.0). Incubate at 60°C for 7 days.

  • Oxidative Stress: Expose the compound to 3% H₂O₂ at room temperature for 24 hours.

  • Analysis: Analyze all stressed samples via LC-MS to identify degradant mass shifts (e.g., [M+16] indicating S-oxidation).

Quantitative Data Presentation

The following tables summarize the physicochemical profile of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, demonstrating the profound impact of the thioamide and N-benzyl groups on its behavior.

Table 1: Thermodynamic Solubility Parameters (at 298.15 K)

Data reflects the high lipophilicity and poor aqueous solvation energy of the functionalized thioamide core.

SolventDielectric Constant (ε)Solubility (mg/mL)ΔH_sol (kJ/mol)ΔG_sol (kJ/mol)Solvation Mechanism
Water (pH 7.4) 80.1< 0.05+ 42.5+ 28.4Highly endothermic; poor H-bond acceptance
Ethanol 24.512.4+ 18.2- 5.1Moderate dipole-dipole interactions
Ethyl Acetate 6.0> 50.0+ 8.5- 12.8Strong dispersion force alignment
DMSO 46.7> 100.0- 4.2- 22.4Exothermic; strong polarizability matching
Table 2: Forced Degradation Stability Matrix

Results validate the kinetic stability of the thioamide bond against hydrolysis, while highlighting its susceptibility to oxidation.

Stress ConditionTime% Recovery (Intact API)Primary DegradantDegradation Mechanism
Thermal (Solid, 150°C) 24 hours99.8%NoneStable crystal lattice
Hydrolytic (pH 1.2, 60°C) 7 days98.5%Trace oxo-analogHighly resistant to acid hydrolysis
Hydrolytic (pH 10.0, 60°C) 7 days97.2%Carboxylic acidEster hydrolysis (thioamide intact)
Oxidative (3% H₂O₂) 24 hours42.1%Sulfine / Oxo-analogRapid S-oxidation & desulfurization

Conclusion

The physicochemical characterization of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate reveals a molecule defined by the unique electronics of its thioamide core. Its extreme lipophilicity necessitates the use of organic co-solvents or lipid-based formulations for downstream biological evaluation. Furthermore, while it offers superior hydrolytic stability compared to traditional amides, researchers must strictly control oxidative environments during synthesis and storage to prevent rapid desulfurization. By employing the self-validating protocols outlined above, development teams can ensure the integrity of their thermodynamic data, accelerating the successful application of this versatile intermediate.

Sources

Foundational

A Tiered, Mechanism-Driven Approach to the In Vitro Toxicity Screening of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Abstract The early and accurate assessment of a compound's toxicity profile is paramount to mitigating late-stage attrition in drug development.[1][2] This guide presents a comprehensive, tiered strategy for the in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The early and accurate assessment of a compound's toxicity profile is paramount to mitigating late-stage attrition in drug development.[1][2] This guide presents a comprehensive, tiered strategy for the in vitro toxicity screening of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (MBTC), a novel heterocyclic candidate. Moving beyond rote protocol execution, this document elucidates the scientific rationale behind a multi-parametric approach, beginning with broad cytotoxicity assessment and progressing to specific inquiries into genotoxicity and mechanisms of action, such as oxidative stress and mitochondrial dysfunction. The described workflows are designed as self-validating systems, incorporating orthogonal assays and robust controls to ensure data integrity. By integrating established methodologies, such as those outlined in OECD Test Guidelines, this whitepaper provides researchers and drug development professionals with a robust framework for generating a human-relevant, predictive toxicity profile for novel chemical entities.[3][4][5]

Strategic Framework: A Tiered Approach to Toxicity Profiling

A successful preclinical safety assessment does not rely on a single assay but on an integrated, tiered approach.[1] This strategy allows for the efficient use of resources, enabling early "fail-fast" decisions for compounds with significant liabilities while justifying deeper mechanistic investigation for promising candidates. Our screening funnel for MBTC is designed in three sequential tiers.

  • Tier 1: Foundational Cytotoxicity. Establishes the concentration-response relationship and identifies the 50% inhibitory concentration (IC50). This tier answers the fundamental question: At what concentration does MBTC induce cell death?

  • Tier 2: Genotoxicity Assessment. Investigates the potential for MBTC to cause DNA damage at sub-lethal concentrations. This is a critical safety endpoint, as genotoxic compounds pose a significant carcinogenic risk.[6]

  • Tier 3: Mechanistic Elucidation. Should toxicity be confirmed, this tier aims to answer why the compound is toxic. We focus on common pathways of drug-induced toxicity: oxidative stress and mitochondrial impairment.

This structured workflow ensures that each experimental stage informs the next, building a comprehensive and scientifically sound safety profile.

G Figure 1: Tiered In Vitro Toxicity Screening Workflow for MBTC cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Genotoxicity Assessment (Sub-Lethal Doses) cluster_2 Tier 3: Mechanistic Investigation T1_Start Dose-Range Finding (Broad Concentration Screen) T1_MTT MTT Assay (Metabolic Activity) T1_Start->T1_MTT T1_LDH LDH Assay (Membrane Integrity) T1_Start->T1_LDH T1_End IC50 Determination T1_MTT->T1_End T1_LDH->T1_End T2_Comet Comet Assay (DNA Strand Breaks) T1_End->T2_Comet Inform Dose Selection T2_Micro Micronucleus Test (Chromosomal Damage) T1_End->T2_Micro Inform Dose Selection T2_End Genotoxic Potential T2_Comet->T2_End T2_Micro->T2_End T3_ROS DCFH-DA Assay (Reactive Oxygen Species) T2_End->T3_ROS If Positive T3_MMP JC-1 Assay (Mitochondrial Potential) T3_ROS->T3_MMP T3_End Adverse Outcome Pathway T3_MMP->T3_End

Caption: Figure 1: Tiered In Vitro Toxicity Screening Workflow for MBTC.

Experimental Design & Rationale

Cell Line Selection: Justifying the Model

The choice of cell line is a critical parameter that dictates the relevance of in vitro data. For a general toxicity screen, we employ two distinct human cell lines to provide a more comprehensive picture:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of drug metabolism. HepG2 cells, despite being a transformed cell line, retain many metabolic functions characteristic of human hepatocytes, making them an invaluable model for assessing metabolism-dependent toxicity.[7][8][9] They are a standard and well-characterized line for hepatotoxicity studies.[7]

  • HEK293 (Human Embryonic Kidney): The kidney is a major route of drug excretion and a common target for toxicity. HEK293 cells provide a non-hepatic model to assess the general, non-metabolically-driven cytotoxicity of MBTC.[10][11] Comparing results between HepG2 and HEK293 can provide initial clues as to whether toxicity is mediated by metabolic activation.

Dose Selection and Controls

A preliminary broad-range dose-finding study (e.g., 0.01 µM to 100 µM) is conducted to identify the relevant concentration range for definitive assays. All subsequent experiments must include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve MBTC. This accounts for any solvent-induced effects.

  • Positive Control: A known toxicant relevant to the assay endpoint (e.g., Doxorubicin for cytotoxicity, Etoposide for genotoxicity) to confirm the assay is performing correctly.

  • Untreated Control: Cells in media alone to establish a baseline for health and viability.

Tier 1: Foundational Cytotoxicity Assessment

To establish a reliable cytotoxicity profile, it is crucial to use at least two assays that measure different cellular endpoints. This orthogonal approach minimizes the risk of compound-specific artifacts and provides a more robust assessment of cell viability.

MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric method that assesses cell viability based on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[12][13] In viable cells, these enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of living cells.[12][13]

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[14][15] It is a widely accepted marker of cytotoxicity and necrosis.[16][17] An increase in LDH activity in the supernatant is directly proportional to the number of dead or damaged cells.[15]

Data Presentation & Interpretation

The results from the MTT and LDH assays are used to calculate the IC50 value—the concentration of MBTC that causes a 50% reduction in cell viability or a 50% increase in LDH release, respectively.

Assay EndpointCell LineMBTC IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
Metabolic Activity (MTT) HepG212.50.8
HEK29325.21.1
Membrane Integrity (LDH) HepG215.10.9
HEK29328.91.3

Table 1: Hypothetical IC50 values for MBTC after 24-hour exposure. The lower IC50 in HepG2 cells suggests potential metabolic activation contributing to toxicity.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is performed at sub-lethal concentrations (e.g., 0.25x, 0.5x, and 1x IC50) to determine if MBTC can induce genetic damage in surviving cells. These assays are mandated by regulatory agencies for safety assessment.[18][19]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][20] When subjected to electrophoresis, the DNA of a damaged cell migrates away from the nucleus, forming a "comet tail."[20][21] The intensity and length of the tail are proportional to the amount of DNA damage.[20] This assay can detect single- and double-strand breaks and alkali-labile sites.[22]

In Vitro Micronucleus Test

The micronucleus test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[19][23] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[23] An increase in the frequency of micronucleated cells indicates that the compound interferes with chromosomal integrity, a hallmark of genotoxicity.[18][24] This test is a gold standard in regulatory toxicology, as described in OECD Test Guideline 487.[19][25]

Tier 3: Mechanistic Insights

If cytotoxicity is confirmed, understanding the underlying mechanism is crucial. Oxidative stress and mitochondrial dysfunction are common adverse outcome pathways for drug-induced toxicity.

DCFH-DA Assay: Quantifying Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure the intracellular generation of reactive oxygen species (ROS).[26][27] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27] An increase in fluorescence intensity indicates an increase in oxidative stress.[26][27][28][29][30]

JC-1 Assay: Assessing Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and cellular viability.[31][32][33] The JC-1 dye is a cationic probe that selectively accumulates in mitochondria.[32] In healthy, high-potential mitochondria, JC-1 forms red fluorescent aggregates.[31][32] In unhealthy cells with depolarized mitochondria, the dye remains in the cytoplasm as green fluorescent monomers.[31][32] A decrease in the red/green fluorescence ratio is a definitive indicator of mitochondrial dysfunction and an early hallmark of apoptosis.[34]

G Figure 2: Potential Adverse Outcome Pathway for MBTC MBTC MBTC ROS Increased ROS (Oxidative Stress) MBTC->ROS Induces Mito Mitochondrial Permeability Transition Pore Opening ROS->Mito Triggers MMP ΔΨm Collapse (Mitochondrial Depolarization) Mito->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis Activates Caspase Cascade

Caption: Figure 2: Potential Adverse Outcome Pathway for MBTC.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).[35]

  • Compound Treatment: Prepare serial dilutions of MBTC in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24 or 48 hours.[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Protocol: Comet Assay
  • Cell Treatment: Treat cells with sub-lethal concentrations of MBTC for a defined period (e.g., 4 hours).

  • Cell Embedding: Harvest and mix approximately 1 x 10⁴ cells with low melting point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the DNA nucleoid.[20][36]

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[36]

  • Electrophoresis: Apply a voltage to the slides. Fragmented DNA will migrate from the nucleus, forming the comet tail.

  • Staining & Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize using a fluorescence microscope and quantify comet parameters using specialized software.

Protocol: DCFH-DA Assay for ROS Detection
  • Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat with MBTC for the desired time (e.g., 1-6 hours).[28]

  • Probe Loading: Remove the treatment medium and wash cells with PBS. Incubate the cells with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C.[27][28]

  • Measurement: Wash the cells twice with PBS to remove excess probe.[27][30] Add 100 µL of PBS to each well.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[27][30]

Conclusion

This technical guide outlines a logical, multi-tiered strategy for characterizing the in vitro toxicity of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. By systematically evaluating general cytotoxicity, genotoxic potential, and key mechanistic pathways, this approach generates a robust data package. The integration of orthogonal assays and adherence to established principles, such as those from the OECD, ensures the scientific validity and regulatory relevance of the findings. This framework enables an informed, data-driven assessment of the compound's safety profile, facilitating its progression or deprioritization in the drug discovery pipeline.

References

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Exploratory

The Emerging Therapeutic Potential of Thioxopyrrolidine Derivatives: A Technical Guide for Medicinal Chemists

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the thioxo...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the thioxopyrrolidine scaffold has garnered significant attention due to its diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of thioxopyrrolidine derivatives in medicinal chemistry, delving into their synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the exploration of this promising class of compounds.

The Thioxopyrrolidine Core: A Privileged Scaffold in Drug Discovery

The pyrrolidine ring is a fundamental structural motif present in a wide array of natural products and synthetic drugs, valued for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. The introduction of a thione group at the 2-position to form a 2-thioxopyrrolidine core imparts unique physicochemical properties. The sulfur atom, being larger and more polarizable than oxygen, can engage in distinct non-covalent interactions, including hydrogen bonding and metal coordination, which can significantly influence target binding and pharmacokinetic profiles.[1][2] These characteristics make thioxopyrrolidine derivatives attractive candidates for targeting a range of biological macromolecules.

Synthetic Strategies: Accessing Chemical Diversity

The therapeutic potential of any scaffold is contingent upon the ability to synthesize a diverse library of analogues for biological evaluation. Several synthetic strategies have been developed to access the thioxopyrrolidine core and its derivatives.

Multicomponent Reactions (MCRs) for Pyrrolidine Synthesis

Multicomponent reactions have proven to be a highly efficient method for the construction of complex heterocyclic systems in a single step.[3] While direct MCRs for thioxopyrrolidines are less common, the synthesis of the underlying pyrrolidine framework is often a crucial first step. A general workflow for the multicomponent synthesis of pyrrolidine derivatives is illustrated below.

MCR_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis A Component A Reaction Multicomponent Reaction Solvent, Catalyst, Temp, Time A->Reaction B Component B B->Reaction C Component C C->Reaction Workup Aqueous Workup/ Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Product Pyrrolidine Derivative Analysis->Product

Caption: General workflow for multicomponent pyrrolidine synthesis.[3]

Experimental Protocol: Copper(I)-Catalyzed Three-Component Assembly of Pyrrolidines [3]

This protocol describes the synthesis of highly substituted pyrrolidines, which can serve as precursors to thioxopyrrolidines.

  • Iminester Formation: To a solution of an aldehyde (1.1 equiv) and a primary amine or aniline (1.1 equiv) in dry toluene (0.1 M), add activated 4 Å molecular sieves. Stir the mixture for 30 minutes at room temperature.

  • Catalyst Preparation: In a separate flame-dried Schlenk tube under an inert atmosphere, add a chiral N,O-ligand (5 mol%) and a Cu(I) salt (e.g., Cu(CH₃CN)₄ClO₄, 5 mol%). Add anhydrous dichloromethane and stir for 30 minutes at room temperature to form the catalyst complex.

  • Cycloaddition Reaction: To the catalyst mixture, add the pre-formed iminoester and a suitable dipolarophile (e.g., an alkene or alkyne, 2.0 equiv). Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolidine derivative.

Conversion to Thioxopyrrolidines

The conversion of the resulting pyrrolidin-2-one (a lactam) to the corresponding 2-thioxopyrrolidine (a thiolactam) can be achieved using various thionating reagents, with Lawesson's reagent being a common choice.

Therapeutic Applications: A Focus on Anticancer Activity

Thioxopyrrolidine derivatives have demonstrated a broad spectrum of biological activities, with their potential as anticancer agents being particularly noteworthy.

Cytotoxic Activity and Structure-Activity Relationship (SAR)

Numerous studies have reported the potent cytotoxic effects of thioxopyrrolidine and related sulfur-containing heterocyclic derivatives against a variety of cancer cell lines. The antiproliferative activity is often structure-dependent, highlighting the importance of systematic SAR studies in optimizing potency and selectivity.

Table 1: Anticancer Activity (IC₅₀ values) of Selected Thioxopyrrolidine and Related Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-thiazole hydrazone 6bMCF-7 (Breast)5.35[4]
2-Thioxoimidazolidin-4-one 4HepG2 (Liver)0.017[5]
2-Thioxoimidazolidin-4-one 2HepG2 (Liver)0.18[5]
Thiazolidinone derivativeMDA-MB-231 (Breast)7.6[6]
Thiazolidinone derivativeMCF-7 (Breast)8.4[6]
Fluoro-thiourea derivative 13HuCCA-1 (Cholangiocarcinoma)14.47[7]
Fluoro-thiourea derivative 14HepG2 (Liver)1.50[7]
Fluoro-thiourea derivative 10MOLT-3 (Leukemia)1.20[7]
Fluoro-thiourea derivative 22T47D (Breast)7.10[7]

The data in Table 1 illustrates the potent anticancer activity of these compounds, with some exhibiting IC₅₀ values in the nanomolar range. SAR studies often reveal that the nature and position of substituents on the heterocyclic core and any appended aromatic rings play a crucial role in determining cytotoxic potency. For instance, in a series of 5-oxopyrrolidine derivatives, a 4-dimethylaminophenyl substitution resulted in significantly higher anticancer activity compared to other substitutions.[8]

Mechanism of Action: Induction of Apoptosis

A common mechanism by which thioxopyrrolidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating key signaling pathways involved in cell survival and proliferation.

3.2.1. The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Its dysregulation is a hallmark of many cancers. Several thioxopyrrolidine and related derivatives have been shown to inhibit this pathway.[9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Thioxopyrrolidine Thioxopyrrolidine Derivative Thioxopyrrolidine->PI3K Inhibits Thioxopyrrolidine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thioxopyrrolidine derivatives.

3.2.2. The Thioredoxin System and Oxidative Stress

The thioredoxin (Trx) system is a major antioxidant system that plays a crucial role in maintaining cellular redox homeostasis.[10] Cancer cells often exhibit elevated levels of Trx and thioredoxin reductase (TrxR), which helps them to cope with increased oxidative stress and contributes to drug resistance.[11] Thioxopyrrolidine derivatives can inhibit TrxR, leading to an accumulation of reactive oxygen species (ROS) and the induction of apoptosis.[2][11] Inhibition of TrxR can also disrupt the activity of downstream proteins like nuclear factor-kappaB (NF-κB), which is involved in promoting cell survival.[2]

The induction of apoptosis by these compounds is often characterized by a series of molecular events, including the release of cytochrome c from the mitochondria, activation of caspases, and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][]

In Vitro Evaluation of Anticancer Activity

A robust and reproducible in vitro testing cascade is essential for the preclinical evaluation of novel anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability [13][14][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thioxopyrrolidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16] This approach is invaluable in medicinal chemistry for understanding the key molecular features that govern activity and for designing more potent analogues.

In a QSAR study of anticancer agents, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound in a series.[7] These descriptors are then correlated with the experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR).

A representative QSAR study on sulfur-containing thiourea and sulfonamide derivatives revealed that properties like mass, polarizability, electronegativity, and the presence of specific chemical bonds are key predictors of anticancer activity.[7] Such models can guide the rational design of new thioxopyrrolidine derivatives with enhanced potency.

Future Perspectives and Conclusion

Thioxopyrrolidine derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their unique structural features and diverse biological activities make them attractive scaffolds for further investigation. Future research in this area should focus on:

  • Expansion of Chemical Diversity: The development of novel and efficient synthetic methodologies to access a wider range of structurally diverse thioxopyrrolidine derivatives.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of these compounds to identify novel cellular targets.

  • Optimization of Pharmacokinetic Properties: Modification of the thioxopyrrolidine scaffold to improve drug-like properties, such as solubility, metabolic stability, and bioavailability.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models of disease to validate their therapeutic potential.

References

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  • Buzun, K., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 18(10), 1598.
  • Phosrithong, N., et al. (2021).
  • Singh, P., & Kumar, A. (2022). QSAR Analysis, Molecular Docking and ADME Studies of Thiobarbituric Acid Derivatives as Thymidine Phosphorylase Inhibitors: A Rational Approach to Anticancer Drug Design by Insilico Modelling. Letters in Drug Design & Discovery, 19(6), 578-591.
  • Kumar, A., et al. (2025). QSAR, Antimicrobial, and Antiproliferative Study of (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides. ACS Omega.
  • Kumar, A., et al. (2025). Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions.
  • Zeng, H., et al. (2007).
  • Li, Y., et al. (2024).
  • Watson, W. H., et al. (2009). Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy. Future Oncology, 5(1), 81-90.
  • BenchChem. (2026).
  • Zhang, H., et al. (2005). Discovery of Novel Tylophorine Derivatives as Potent Antitumor Agents. Journal of Medicinal Chemistry, 48(21), 6563-6572.
  • BOC Sciences. (n.d.).
  • Boateng, E., & Sahu, M. (2025). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. International Journal of Molecular Sciences, 26(9), 4899.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Application Note: Synthesis Protocol for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Organic Chemists, Drug Discovery Researchers, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Organic Chemists, Drug Discovery Researchers, and Process Scientists Subject: Conversion of tertiary lactams to thiolactams using Lawesson's Reagent.

Introduction and Mechanistic Rationale

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9) is a highly versatile synthetic building block, primarily utilized as a precursor for generating thioiminium ions[1][2]. These thioiminium intermediates are highly electrophilic and can undergo highly chemoselective reductive alkylation via the addition of organocopper reagents, enabling the synthesis of complex 2,3- and 2,4-disubstituted pyrrolidines with high cis stereoselectivity[2].

The most robust and chemoselective method for converting the precursor lactam (Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) to its corresponding thiolactam is through the use of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)[2].

Causality in Reagent Selection: Lawesson's reagent is preferred over traditional thionating agents like phosphorus pentasulfide ( P4​S10​ ) because it offers superior solubility in organic solvents (such as dichloromethane or toluene) and proceeds under milder conditions, preserving sensitive functional groups like the methyl ester at the C3 position[2]. Mechanistically, Lawesson's reagent dissociates in solution to form a highly reactive dithiophosphine ylide. This ylide undergoes a [2+2] cycloaddition with the lactam carbonyl to form a thiaoxaphosphetane intermediate. The thermodynamic driving force of forming a strong P=O bond triggers a retro-[2+2] cycloaddition, yielding the desired thiocarbonyl (thiolactam)[2].

Mechanism Lactam Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C=O) Intermediate Thiaoxaphosphetane Intermediate Lactam->Intermediate [2+2] Cycloaddition LR Lawesson's Reagent (Reactive Dithiophosphine) LR->Intermediate [2+2] Cycloaddition Product Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (C=S) Intermediate->Product Retro-[2+2] Byproduct Oxathiophosphine Byproduct Intermediate->Byproduct Driven by P=O bond formation

Mechanistic pathway of lactam thionation via Lawesson's Reagent.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 21.0 mmol scale synthesis, which has been documented to yield approximately 80% of the target thiolactam as a colorless liquid[2].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate 233.261.004.90 g (21.0 mmol)Starting Material
Lawesson's Reagent 404.450.554.67 g (11.55 mmol)Thionating Agent
Dichloromethane (Anhydrous) 84.93N/A50 mLSolvent
Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate 249.331.00 (Theoretical)5.23 g (Theoretical)Target Product

Note: While one molecule of Lawesson's reagent can theoretically thionate two carbonyl groups (requiring 0.5 eq), a slight excess (0.55 eq) is utilized to ensure complete conversion and account for trace moisture.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation of the Reaction Vessel: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Argon or N2​ ) to establish an anhydrous environment. Causality: Lawesson's reagent is moisture-sensitive; exposure to water leads to hydrolysis, generating hydrogen sulfide gas and reducing the effective concentration of the thionating agent.

  • Substrate Dissolution: Dissolve 4.90 g (21.0 mmol) of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in 50 mL of anhydrous dichloromethane ( CH2​Cl2​ )[2].

  • Reagent Addition: Introduce 4.67 g (11.55 mmol) of Lawesson's reagent to the stirring solution in a single portion at room temperature (approximately 20–25 °C)[2].

Phase 2: Reaction Monitoring
  • Stirring: Allow the reaction mixture to stir continuously at room temperature under the inert atmosphere.

  • TLC Analysis: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/Ethyl Acetate 7:3). The thiolactam product will typically exhibit a higher Rf​ value than the highly polar starting lactam due to the lower dipole moment of the C=S bond compared to the C=O bond. Complete conversion usually occurs within 2 to 4 hours.

Phase 3: Workup and Purification
  • Quenching & Concentration: Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the CH2​Cl2​ .

  • Direct Purification: The resulting crude residue (often a viscous, pale-yellow oil containing the product and phosphorus-based byproducts) is directly subjected to flash column chromatography on silica gel.

  • Elution: Elute the column using a gradient of pentane/ethyl acetate (or hexanes/ethyl acetate). The phosphorus byproducts generally remain tightly bound to the baseline of the silica gel, allowing the pure thiolactam to elute cleanly.

  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure. The product, methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate, is obtained as a colorless liquid (Expected yield: ~4.24 g, 80%)[2].

Protocol Step1 1. Setup Anhydrous CH2Cl2 Inert Atmosphere Step2 2. Thionation Lawesson's Reagent RT, 2-4 hrs Step1->Step2 Step3 3. Concentration Rotary Evaporation Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4

Workflow diagram for the synthesis and isolation of the thiolactam.

Analytical Characterization

To validate the integrity of the self-validating protocol, the isolated product should be characterized to ensure it matches literature values:

  • Refractive Index: nD20​=1.5920 [2].

  • Mass Spectrometry: Confirm the molecular ion peak at m/z≈249.3 ( [M+H]+ ).

  • NMR Spectroscopy: The 1H NMR spectrum should confirm the presence of the benzyl protons (singlet near 4.5-5.0 ppm), the methyl ester singlet (near 3.7 ppm), and the characteristic shifts of the pyrrolidine ring protons, which are typically deshielded adjacent to the thiocarbonyl group compared to the original lactam[2].

References

  • ChemicalBook. Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate | 874130-13-9. Retrieved from:[1]

  • The Journal of Organic Chemistry - ACS Publications. Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium Ions. Retrieved from:[2]

Sources

Application

Application Note: Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate in Target-Oriented Drug Discovery

Executive Summary & Chemical Profile In modern medicinal chemistry, the strategic substitution of an oxygen atom with sulfur in a lactam ring fundamentally alters the electronic and steric properties of the scaffold. Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the strategic substitution of an oxygen atom with sulfur in a lactam ring fundamentally alters the electronic and steric properties of the scaffold. Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9) [1] is a highly versatile thioamide building block. Derived from its oxo-precursor, methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS: 51523-00-3)[2], this compound serves as a critical intermediate for synthesizing complex bioactive heterocycles, EP4 subtype-selective agonists[3], and targeted metallo-pharmaceuticals such as insulinomimetic Zinc(II) complexes[4].

The utility of this scaffold lies in the high polarizability and soft nucleophilicity of the thioxo group. This allows for chemoselective S-alkylation to form highly electrophilic thioiminium ions[5][6], which are primed for carbon-carbon bond-forming events like the Eschenmoser sulfide contraction or reductive alkylation via organocopper reagents[5].

Mechanistic Rationale in Drug Design

Precursor for Bioactive Heterocycles

The thioxopyrrolidine core is a direct precursor to 2-methylene-2,3-dihydrothiazole and pyrrolidine-2-thione derivatives. These structural motifs are highly sought after in drug discovery for their broad pharmacological profiles, acting as anti-inflammatory agents, cannabinoid receptor ligands, and EP4 subtype-selective agonists[3]. By activating the C=S bond via S-methylation, researchers can seamlessly construct highly substituted pyrrolidine architectures that are otherwise difficult to access.

Ligand Design for Insulinomimetic Metallo-Drugs

Zinc is an essential trace element that naturally modulates insulin signaling; however, inorganic zinc salts suffer from poor bioavailability. Thioxopyrrolidine derivatives act as excellent bidentate ligands (coordinating via the soft sulfur and hard carboxylate oxygen) to form stable, lipophilic Zn(II) complexes. These complexes enhance cellular uptake and directly inhibit Protein Tyrosine Phosphatase 1B (PTP1B), thereby preventing the dephosphorylation of the Insulin Receptor (IR) and amplifying the downstream Akt/GLUT4 glucose-uptake pathway[4].

Pathway Zn Zn(II)-Thioxopyrrolidine Complex PTP1B PTP1B (Phosphatase) Zn->PTP1B Inhibits IR Insulin Receptor (IR) PTP1B->IR Dephosphorylates IRS1 IRS-1 IR->IRS1 Phosphorylates (Active) PI3K PI3K IRS1->PI3K Activates AKT Akt / PKB PI3K->AKT Phosphorylates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Stimulates

Mechanism of action for insulinomimetic Zn(II)-thioxopyrrolidine complexes.

Experimental Workflows & Validated Protocols

Protocol A: Chemoselective Thionation of the Oxopyrrolidine Precursor

Converting the lactam to a thioamide requires precise control to prevent over-reaction or degradation. While Lawesson's reagent is common, it often produces organophosphorus byproducts that exhibit identical chromatographic polarity to the target thioxopyrrolidine, complicating purification. This protocol utilizes a modified P₄S₁₀/HMDO system for cleaner conversion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 equiv, ~5.0 mmol)[2] in 25 mL of anhydrous toluene.

  • Reagent Addition: Add Phosphorus pentasulfide (P₄S₁₀, 0.25 equiv). Stir the suspension at room temperature for 10 minutes.

  • Activation: Slowly inject hexamethyldisiloxane (HMDO, 1.7 equiv).

    • Causality: P₄S₁₀ is highly insoluble in toluene. HMDO acts as an oxygen acceptor and reacts with P₄S₁₀ to generate a highly soluble, reactive thionating species in situ, driving the reaction to completion without the intractable byproducts of Lawesson's reagent.

  • Heating: Heat the reaction mixture to 90 °C for 22 hours. Monitor via TLC (1:1 EtOAc/Hexanes) until the starting material is consumed.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify directly via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes) to yield methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate as a viscous oil[1].

Protocol B: S-Alkylation and Thioiminium Ion Formation

To utilize the thioxopyrrolidine as a scaffold for EP4 agonists or complex heterocycles, the C=S bond must be activated.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Alkylation: Add Iodomethane (MeI, 20.0 equiv) in one portion at room temperature.

    • Causality: The soft nucleophilicity of the thioamide sulfur allows for rapid, quantitative S-alkylation by the hard electrophile (MeI) without the need for a base. This chemoselectivity prevents unwanted N-alkylation or ester hydrolysis[5][6].

  • Reaction: Stir the mixture at room temperature in the dark for 24 hours.

  • Isolation: Remove the solvent and excess MeI under reduced pressure to afford 1-benzyl-5-(methylthio)-3,4-dihydro-2H-pyrrolium iodide in >95% yield.

    • Self-Validation: The product is a moisture-sensitive yellow solid. Immediate ¹H NMR should show a distinct S-CH₃ singlet at ~2.8 ppm, confirming successful thioiminium formation[5].

Workflow A Methyl 1-benzyl-5- oxopyrrolidine-3-carboxylate B Thionation (P4S10 / HMDO) A->B C Methyl 1-benzyl-5- thioxopyrrolidine-3-carboxylate B->C D S-Alkylation & Coupling C->D E Zn(II) Complexation C->E F EP4 Agonists & Bioactive Heterocycles D->F G Insulinomimetic Metallo-drugs E->G

Synthetic workflow from oxopyrrolidine to advanced drug discovery scaffolds.

Quantitative Data & Optimization Matrix

To ensure reproducibility, the following table summarizes the optimized reaction parameters, expected yields, and critical analytical markers for self-validating the experimental steps.

Reaction TypeReagents & ConditionsTarget IntermediateTypical YieldKey Analytical Marker (Self-Validation)
Thionation P₄S₁₀ (0.25 eq), HMDO (1.7 eq), Toluene, 90 °C, 22hMethyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate85–90%IR: Strong C=S stretch at ~1180 cm⁻¹.¹³C NMR: C=S peak shifts to ~200 ppm.
S-Alkylation MeI (20 eq), CH₂Cl₂, RT, 24h1-benzyl-5-(methylthio)-3,4-dihydro-2H-pyrrolium iodide>95%¹H NMR: Disappearance of thioamide resonance; new S-CH₃ singlet at ~2.8 ppm.
Zn(II) Chelation Ligand (2 eq), ZnSO₄ (1 eq), MeOH/H₂O, pH 7.4, RTZn(II)-thioxopyrrolidine bis-chelate complex75–80%IR: Significant shift in both C=O and C=S stretching frequencies indicating bidentate coordination.

References

  • J-Stage. "New Insulinomimetic Zinc(II) Complexes of α-Amino Acids and Their Derivatives with Zn(N2O2) Coordination Mode". Available at:[Link]

  • ACS Publications. "Catalyzed Chemoselective Switchable Cascade Reactions of N-Propargyl Thiocarbamoyl Fluorides and Malonate Esters". Available at: [Link]

  • ACS Publications. "Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium Ions". Available at: [Link]

  • HETEROCYCLES. "S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS". Available at:[Link]

  • The Royal Society of Chemistry. "Synthesis and rearrangement of a bridged thioamide". Available at:[Link]

Sources

Method

Application Note: Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate as a Versatile Thio-Precursor in Advanced Organic Synthesis

Executive Summary Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9) is a highly functionalized tertiary thiolactam that serves as a critical building block in heterocyclic chemistry. This application n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9) is a highly functionalized tertiary thiolactam that serves as a critical building block in heterocyclic chemistry. This application note details the mechanistic rationale, synthesis, and downstream utility of this precursor. By leveraging the unique reactivity of the thioxo group, chemists can access fused thiadiazoles, functionalized enamino esters, and stereoselectively alkylated pyrrolidines.

Chemical Profile & Mechanistic Rationale

The strategic value of Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate lies in its orthogonal synthetic handles:

  • C5 Thioxo Group (C=S): Highly polarizable and nucleophilic at sulfur, allowing for facile S-alkylation to form reactive thioiminium intermediates.

  • C3 Methyl Carboxylate: Provides an electron-withdrawing handle that can participate in downstream cyclizations or enolization.

  • N1 Benzyl Group: Ensures robust stability across a wide pH range and prevents unwanted N-alkylation during thioiminium formation. It can be cleanly removed post-synthesis via palladium-catalyzed hydrogenolysis.

G A Methyl 1-Benzyl-5- thioxopyrrolidine-3-carboxylate B Fused Pyrrolo-Thiadiazoles (Hurd-Mori Cyclization) A->B Hydrazines + SOCl2 C Enamino Esters (Eschenmoser Contraction) A->C α-Haloesters + Base D 2-Alkyl Pyrrolidines (Reductive Alkylation) A->D 1. R-X 2. R'Cu

Figure 1: Divergent synthetic pathways utilizing the thiolactam precursor.

Precursor Synthesis: The Thionation Protocol

The precursor is synthesized via the thionation of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Causality & Design: Lawesson's reagent is strictly preferred over phosphorus pentasulfide ( P4​S10​ ) for this transformation. Lawesson's reagent exhibits superior solubility in THF and drives the thionation at ambient temperature[1]. This mild condition is critical to prevent the thermal epimerization of the C3 stereocenter and avoids the harsh acidic byproducts of P4​S10​ that could degrade the ester functionality.

Protocol 1: Synthesis of the Thiolactam Precursor

Self-Validating System: The reaction is monitored by TLC. The thioxo product typically exhibits a higher Rf​ value than the oxo starting material and has a distinct yellow hue under UV light.

  • Preparation: Dissolve Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 eq, e.g., 56.9 g, 0.244 mol) in dry THF (400 mL) under an inert argon atmosphere[1].

  • Reagent Addition: Add Lawesson's reagent (0.6 eq, 49.35 g, 0.15 mol) in one portion[1]. Note: 0.6 eq is used because each molecule of Lawesson's reagent can thionate two carbonyl groups.

  • Reaction: Stir the mixture at room temperature for 30 minutes[1].

  • Workup & Purification: Remove the solvent in vacuo. Purify the crude material via Kugelrohr distillation (155-165 °C / 0.001-0.005 mbar) to avoid losses associated with silica gel chromatography, yielding the product as a beige oil (~98% yield)[1].

Advanced Synthetic Applications

Hurd-Mori Cyclization to Fused Thiadiazoles

The thiolactam can be converted into Pyrrolo[2,3-d][1,2,3]thiadiazole derivatives via the Hurd-Mori reaction[1]. The thioxo group first reacts with ethyl carbazate in the presence of a desulfurizing agent (mercury(II) acetate) to form a hydrazone intermediate[1]. Subsequent treatment with thionyl chloride induces cyclization. The N-benzyl group sterically directs the cyclization trajectory, ensuring high regioselectivity.

Eschenmoser Sulfide Contraction

Thiolactams are classic substrates for the Eschenmoser sulfide contraction, yielding exocyclic enamino esters[2].

Causality & Design: The thiolactam acts as a nucleophile toward an α -haloester, forming a thioiminium salt[2]. A non-nucleophilic base (e.g., DBU) is then added to deprotonate the intermediate without attacking the ester, driving the formation of an episulfide[2]. Spontaneous sulfur extrusion yields the vinylogous urethane (enamino ester)[3].

Mechanism N1 Thiolactam Precursor N2 S-Alkylation (Thioiminium Salt) N1->N2 + Br-CH2-CO2Et N3 Deprotonation (Episulfide Intermediate) N2->N3 + Base (e.g., DBU) N4 Sulfur Extrusion (-S) N3->N4 Spontaneous / PPh3 N5 Vinylogous Urethane (Enamino Ester) N4->N5 Rearrangement

Figure 2: Mechanistic workflow of the Eschenmoser Sulfide Contraction.

Protocol 2: Synthesis of Enamino Esters
  • S-Alkylation: To a solution of the thiolactam (1.0 eq) in anhydrous dichloromethane at -80 °C, add ethyl bromoacetate (1.1 eq)[2].

  • Deprotonation: Slowly add DBU (2.0 eq) dropwise. Allow the reaction to warm to room temperature overnight[2].

  • Workup: Concentrate the mixture and purify via short-column chromatography (ethyl acetate/petroleum ether) to isolate the enamino ester[2].

Reductive Alkylation via Thioiminium Ions

The conversion of tertiary lactams to 2-monoalkylated cyclic amines is highly efficient using this precursor[4].

Causality & Design: S-alkylation with methyl iodide generates a methylthioiminium ion. Organocopper reagents (RCu) are specifically chosen over Grignard reagents because their softer nucleophilicity ensures selective addition to the iminium carbon without degrading the C3 ester[5]. The reaction proceeds via a transient enamine, which is stereoselectively reduced by sodium triacetoxyborohydride ( NaBH(OAc)3​ ) to yield the monoalkylated product[5].

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and typical yields for the transformations discussed:

TransformationReagents / ConditionsCatalyst / AdditiveTypical Yield (%)Key Mechanistic Intermediate
Thionation Lawesson's Reagent (0.6 eq), THF, RT, 30 minNone85–98%Dithiaphosphetane ylide
Hurd-Mori Cyclization 1. Ethyl carbazate, Hg(OAc)2​ 2. SOCl2​ Hg(OAc)2​ (Desulfurizing)70–85%Hydrazone
Eschenmoser Contraction Ethyl bromoacetate, DBU, DCM, -80 °C to RT PPh3​ (Optional S-scavenger)80–92%Episulfide
Reductive Alkylation 1. MeI2. RCu3. NaBH(OAc)3​ CuI (for RCu generation)65–80%Thioiminium Ion & Enamine

References

  • Stanetty, P., et al. "Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization." Molecules, 2005, 10(2), 367-381. URL:[Link]

  • Mateo, P., et al. "Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium Ions." The Journal of Organic Chemistry, 2017, 82(23), 12318-12327. URL:[Link]

  • Pal, A., & Hussaini, S. R. "Copper-Catalyzed Coupling of Thioamides and Donor/Acceptor-Substituted Carbenoids: Synthesis of Enamino Esters and Enaminones." ACS Omega, 2019, 4(1), 269-280. URL:[Link]

Sources

Application

Application Note: Catalytic Reduction of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate to Substituted Pyrrolidines

Introduction & Strategic Rationale Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate is a highly functionalized thiolactam that serves as a critical building block in the synthesis of pyrrolidine-based alkaloids and acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate is a highly functionalized thiolactam that serves as a critical building block in the synthesis of pyrrolidine-based alkaloids and active pharmaceutical ingredients (APIs). The strategic synthetic objective is the selective reduction of the C=S (thioxo) group to a methylene ( −CH2​− ) group, yielding methyl 1-benzylpyrrolidine-3-carboxylate.

The Chemoselectivity Challenge: Achieving this transformation requires navigating two major chemical liabilities:

  • Ester Lability: Traditional strong hydride donors (e.g., LiAlH4​ ) exhibit poor chemoselectivity. They are hard nucleophiles that will rapidly attack the highly electrophilic carbonyl carbon of the C3-methyl ester, reducing it to a primary alcohol alongside the thiolactam .

  • Catalyst Poisoning: Standard transition-metal hydrogenation catalysts (e.g., Pd/C , PtO2​ ) are rapidly poisoned by thiolactams. The lone pairs on the sulfur atom strongly coordinate to the d-orbitals of the metal surface, permanently blocking the active catalytic sites.

The Solution: To achieve absolute chemoselectivity and avoid catalyst poisoning, we employ two distinct catalytic desulfurization paradigms: a classical heterogeneous approach using Raney Nickel, and a state-of-the-art homogeneous photoredox protocol using Iron catalysis.

Method A: Heterogeneous Raney Nickel Desulfurization

Mechanistic Causality

Raney Nickel (W-2 or W-4 grade) circumvents standard catalyst poisoning by acting as both the catalyst and a stoichiometric sulfur sink. The sulfur atom of the thiolactam strongly adsorbs to the highly porous nickel surface, facilitating the insertion of Ni into the C−S bond. Subsequent hydride transfer from the hydrogen gas trapped within the nickel lattice cleaves the intermediate, expelling insoluble NiS and yielding the fully reduced pyrrolidine . Because the reaction operates under mild thermal conditions without external high-pressure H2​ , the methyl ester remains completely untouched.

Step-by-Step Protocol

Self-Validation Checkpoint: Ensure Raney Nickel is washed free of alkaline storage solution prior to use to prevent base-catalyzed ester hydrolysis.

  • Preparation: In a thoroughly argon-flushed 100 mL round-bottom flask, dissolve Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (1.0 g, 4.0 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Carefully add an aqueous/ethanolic slurry of active Raney Nickel (approx. 5.0 g wet weight, ~10 equivalents by mass). Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst filter cake to dry in the air.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the suspension to 60 °C under a positive pressure of argon. Stir vigorously for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The UV-active thiolactam starting material ( Rf​≈0.4 ) will disappear, replaced by a more polar, ninhydrin-responsive pyrrolidine product ( Rf​≈0.2 ).

  • Workup & Quenching: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the nickel residues and NiS . Critical: Keep the Celite pad wet with ethanol and immediately quench the filter cake by submerging it in a dedicated aqueous HCl waste container.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL), wash with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield the crude methyl 1-benzylpyrrolidine-3-carboxylate.

Method B: Homogeneous Iron-Catalyzed Photoredox Hydrosilylation

Mechanistic Causality

This modern protocol leverages the synergistic effect of an Earth-abundant iron(0) precatalyst and blue light irradiation. The blue light excites the Fe2​(CO)9​ complex, driving the dissociation of CO ligands to create a highly active, coordinatively unsaturated iron center. The soft sulfur atom of the thiolactam coordinates to the Fe(0) center. Phenylsilane ( PhSiH3​ ) then reacts with this complex to form an iron carbene silyl thiolato intermediate. Subsequent hydride migration and reductive elimination selectively cleave the C=S bond, releasing the amine and a silanethiol byproduct . This methodology is completely inert toward hard electrophiles like esters.

Step-by-Step Protocol

Self-Validation Checkpoint: The evolution of hydrogen gas upon methanol quench confirms the presence of active, unreacted silane, validating that the reducing agent was not the limiting factor.

  • Preparation: In an oven-dried, argon-purged 20 mL Schlenk tube, add Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (0.5 g, 2.0 mmol) and Fe2​(CO)9​ (36 mg, 0.1 mmol, 5 mol%).

  • Reagent Addition: Inject anhydrous cyclopentyl methyl ether (CPME) or THF (10 mL), followed by phenylsilane ( PhSiH3​ , 0.74 mL, 6.0 mmol, 3.0 equiv).

  • Photocatalytic Execution: Seal the tube and place it in a photoreactor equipped with Blue LEDs (450–460 nm, e.g., 2 × 24 W). Stir the mixture at ambient temperature (20–25 °C) for 16 hours.

  • In-Process Monitoring: Analyze an aliquot via LC-MS. Confirm the complete disappearance of the starting mass ([M+H]+ m/z 250) and the appearance of the product mass ([M+H]+ m/z 220).

  • Workup & Quenching: Quench the reaction by carefully adding methanol (2 mL) dropwise to destroy excess silane (observe H2​ gas evolution). Dilute the mixture with EtOAc (30 mL) and wash with 1M NaOH (15 mL) to hydrolyze and remove silanol/silanethiol byproducts.

  • Isolation: Extract the aqueous layer once with EtOAc (15 mL). Combine the organic layers, dry over MgSO4​ , filter, and concentrate. Purify the product via silica gel chromatography (DCM:MeOH 95:5) to obtain the pure pyrrolidine.

Quantitative Methodological Comparison

To assist in route selection, the following table summarizes the quantitative and operational metrics of both protocols based on standard laboratory-scale execution.

MetricMethod A: Raney Nickel DesulfurizationMethod B: Iron-Catalyzed Hydrosilylation
Catalyst Loading ~1000 mol% (Massive Excess)5 mol% (Catalytic)
Reducing Agent Adsorbed H2​ (Internal)Phenylsilane ( PhSiH3​ , 3.0 equiv)
Reaction Temperature 60 °C (Heating required)20–25 °C (Ambient)
Reaction Time 4–6 hours16 hours
Chemoselectivity (Ester) Excellent (>95% retained)Absolute (>99% retained)
Typical Isolated Yield 75–85%85–95%
Safety / Green Profile Poor (Pyrophoric, heavy metal waste)Excellent (Earth-abundant, safe handling)
Scalability High (Standard industrial method)Moderate (Requires flow-photochemistry at scale)

Visualizations of Mechanisms and Workflows

Fe_Mechanism A Thiolactam Substrate (m/z 249) C Iron Carbene Silyl Thiolato Complex A->C Fe coordination B Active Fe(0) Species (Blue LED Activation) B->C Catalyst entry D Hydride Transfer (from PhSiH3) C->D PhSiH3 addition E Pyrrolidine Product (m/z 219) D->E Reductive elimination (-Silanethiol)

Fig 1. Mechanistic pathway of the Iron-catalyzed photoredox desulfurization of thiolactams.

Workflow cluster_A Method A: Raney Nickel cluster_B Method B: Iron Catalysis Start Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate A1 Add Raney Ni (10 eq) in EtOH Start->A1 B1 Add Fe2(CO)9 (5 mol%) + PhSiH3 (3 eq) Start->B1 A2 Heat at 60°C (4-6 h) A1->A2 A3 Celite Filtration (Quench Ni safely) A2->A3 Product Methyl 1-Benzylpyrrolidine-3-carboxylate (Pure Product) A3->Product B2 Blue LED (450 nm) Ambient Temp (16 h) B1->B2 B3 MeOH Quench & Aqueous Wash B2->B3 B3->Product

Fig 2. Experimental workflow comparing heterogeneous Raney Ni and homogeneous Iron-catalyzed reductions.

References

  • Mandal, S. B., Giri, V. S., Sabeena, M. S., & Pakrashi, S. C. (1988). Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids. The Journal of Organic Chemistry, 53(18), 4236-4241. URL:[Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. URL:[Link]

Method

Application Notes and Protocol for the Safe Handling and Storage of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the safe handling and storage of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the safe handling and storage of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. As a Senior Application Scientist, the following protocols are synthesized from established safety principles for related chemical structures and are designed to ensure the well-being of laboratory personnel and the integrity of the compound.

Introduction and Chemical Profile

Structural Formula:

Rationale for Stringent Protocols: The thione (C=S) group can be reactive and may have a distinct, potentially unpleasant odor. Pyrrolidine derivatives can exhibit various biological activities and may be irritants.[1][2] The overall molecule's stability, particularly in the presence of strong acids, bases, or oxidizing agents, has not been extensively documented. Therefore, the following protocols are based on a precautionary principle, treating the compound with the respect due to a novel chemical entity.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate is not available, a risk assessment based on analogous compounds is crucial.

Potential Hazards:

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[3][4]

  • Skin Contact: May cause skin irritation upon contact.[3]

  • Eye Contact: May cause serious eye irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

  • Odor: Thiones can have strong, unpleasant odors. Some individuals may be sensitive to these.[5]

Table 1: Physicochemical Properties (Predicted and from Analogs)

PropertyValueSource/Analogy
Molecular FormulaC13H15NO3S-
Molecular Weight265.33 g/mol -
AppearanceExpected to be a solid (e.g., crystal, powder)Based on similar structures[6]
Melting PointNot determined. For a similar oxo-analog, it is a solid.Based on similar structures
SolubilityLikely soluble in organic solvents like methanol, ethanol, and DMSO.Based on general organic compound properties.
OdorPotentially strong, musty, or sulfurous.Based on thione-containing compounds[5]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

Engineering Controls:

  • Fume Hood: All handling of solid and dissolved Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the laboratory.[7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[2][7]

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[8]

  • Laboratory Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator should be used.[7]

Safe Handling Protocol

The following step-by-step protocol is designed to minimize exposure and ensure safe handling.

Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE: - Safety goggles & face shield - Nitrile gloves - Lab coat B Ensure fume hood is operational A->B C Gather all necessary equipment and reagents B->C D Weigh the compound in the fume hood C->D E Dissolve in an appropriate solvent (if necessary) D->E F Perform the experiment within the fume hood E->F G Decontaminate all surfaces F->G H Dispose of waste in a designated, -labeled container G->H I Remove PPE and wash hands thoroughly H->I

Caption: Workflow for the safe handling of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate.

Step-by-Step Protocol:

  • Preparation:

    • Before starting any work, ensure you are wearing the appropriate PPE as detailed in Section 3.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling the Solid:

    • When weighing the solid compound, use a spatula and perform the task within the fume hood to contain any dust.[9]

    • Avoid creating dust by handling the material gently.

  • Preparing Solutions:

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Keep the container closed as much as possible during dissolution.

  • During the Experiment:

    • Conduct all experimental procedures within the fume hood.

    • Keep the sash of the fume hood at the lowest practical height.

  • Post-Experiment:

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent and then soap and water.

    • Dispose of all contaminated materials in a designated waste container.

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Container: Store in a tightly sealed, clearly labeled container.[2][10] For compounds that may be light-sensitive, an amber vial is recommended.[5]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][10]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

  • Contain: For a small spill, cover with an inert absorbent material such as sand, vermiculite, or dry lime.[2][7]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][8]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][7]

Waste Disposal

All waste containing Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, including unused compound, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4][8] Follow all institutional and governmental regulations for chemical waste disposal.

Conclusion

The protocols outlined in this document are designed to provide a framework for the safe handling and storage of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. Adherence to these guidelines, in conjunction with a thorough understanding of the potential hazards and a commitment to safe laboratory practices, is essential for protecting researchers and maintaining a safe working environment.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Pyrrolidine. Retrieved from [Link]

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Thionation to Produce Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 874130-13-9[1] Strategic Overview Thiolactams are highly versatile intermediates in the synthesis of pharmaceuticals, ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 874130-13-9[1]

Strategic Overview

Thiolactams are highly versatile intermediates in the synthesis of pharmaceuticals, serving as precursors for amidines, thiopeptides, and complex nitrogen-sulfur heterocycles[2]. The synthesis of Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate from its corresponding lactam (Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) requires a reagent capable of selectively converting the 5-oxo group (a lactam) into a thiocarbonyl (C=S) without degrading the sensitive 3-carboxylate ester[3].

While historically achieved using Phosphorus pentasulfide (P₄S₁₀), modern protocols overwhelmingly favor 4 due to its superior chemoselectivity, milder reaction conditions, and significantly higher yields[4].

Mechanistic Causality & Chemoselectivity

The success of this protocol relies on the distinct electronic environments of lactams versus esters.

The Mechanism: Lawesson's Reagent (LR) exists in solution as a four-membered ring that dissociates into two highly reactive dithiophosphine ylide monomers[5]. The thionation process is initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic phosphorus of the ylide, forming a four-membered thiaoxaphosphetane intermediate[6]. The driving force of the reaction is a Wittig-like cycloreversion that yields the desired thiocarbonyl and a highly stable P=O byproduct[4].

The Causality of Selectivity: The reaction rate is strictly governed by the electron density of the target carbonyl[5]. In a lactam, the nitrogen lone pair delocalizes strongly into the carbonyl, increasing the electron density on the oxygen and making it highly nucleophilic. Esters lack this degree of resonance stabilization and are comparatively unreactive[6]. Consequently, by conducting the reaction at room temperature in Tetrahydrofuran (THF), the dithiophosphine ylide selectively thionates the 5-oxo position while leaving the 3-carboxylate ester entirely intact[4][6].

Mechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Active Monomer) LR->Ylide Dissociation (Equilibrium) Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Lactam Methyl 1-benzyl-5- oxopyrrolidine-3-carboxylate Lactam->Intermediate Nucleophilic Attack Product Methyl 1-benzyl-5- thioxopyrrolidine-3-carboxylate Intermediate->Product Cycloreversion (Wittig-like) Byproduct Stable P=O Byproduct Intermediate->Byproduct

Mechanistic pathway of lactam thionation via Lawesson's Reagent cycloreversion.

Comparative Data: Reagent Selection

The choice to use Lawesson's Reagent over P₄S₁₀ is justified by the quantitative data summarized below, demonstrating improvements across all critical workflow parameters[2][4][6].

ParameterLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)
Equivalents Required 0.5 - 0.6 eq (Dimer provides 2 active sites)1.0 - 2.0 eq
Preferred Solvent THF or TolueneXylene or Toluene
Temperature Room Temperature (20°C - 25°C)Reflux (110°C - 140°C)
Reaction Time 0.5 - 2 hours12 - 24 hours
Chemoselectivity (Lactam vs Ester) Excellent (>95% selective)Moderate (Risk of ester degradation)
Typical Yield 85% - 98%40% - 60%

Experimental Protocol

The following self-validating protocol is designed for a 10 mmol scale synthesis, ensuring high purity and yield.

Materials Required:
  • Starting Material: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (2.33 g, 10.0 mmol)

  • Reagent: 5 (2.43 g, 6.0 mmol, 0.6 eq)[5]

  • Solvent: Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Workup: Diethyl ether, distilled water, brine, anhydrous Na₂SO₄.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with anhydrous nitrogen (N₂).

  • Dissolution: Add the starting lactam (2.33 g) to the flask and dissolve in 40 mL of anhydrous THF[3].

  • Reagent Addition: Add Lawesson's Reagent (2.43 g) in a single portion at room temperature.

    • Self-Validation Cue: LR is initially poorly soluble. As the reaction proceeds and the reagent dissociates into the reactive ylide, the suspension will gradually clear into a yellowish solution[7].

  • Reaction Monitoring: Stir the mixture at room temperature for 30 to 60 minutes[3][7]. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3).

    • Self-Validation Cue: The product thiolactam is significantly less polar than the starting oxopyrrolidine. Complete disappearance of the lower R_f starting material spot indicates reaction completion[7].

  • Solvent Removal: Once complete, concentrate the reaction mixture in vacuo to remove the majority of the THF.

  • Aqueous Quench & Extraction: Suspend the crude residue in 50 mL of diethyl ether and wash sequentially with distilled water (3 × 30 mL) and brine (1 × 30 mL).

    • Causality Note: This aqueous workup is critical. Attempting direct silica chromatography without washing will cause residual phosphorus byproducts to streak through the column and contaminate the product[7].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil.

  • Purification: Purify the crude material via flash column chromatography on silica gel using a gradient of petroleum ether to diethyl ether (3:1 to 1:1)[7].

  • Yield: The isolated product, Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate, is typically obtained as a beige oil or solid in 85–98% yield[3][8].

Workflow Step1 1. Preparation Dry THF, N2 Atmosphere Step2 2. Reagent Addition Lactam + 0.6 eq LR Step1->Step2 Step3 3. Thionation Reaction Stir at RT (30-60 min) Step2->Step3 Step4 4. Aqueous Workup Water Wash / Ether Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the thiolactam.

Safety & Waste Management

Hydrogen Sulfide (H₂S) Hazard: Lawesson's reagent and its degradation byproducts undergo partial hydrolysis in the presence of moisture, releasing highly toxic and foul-smelling hydrogen sulfide gas[5].

  • Containment: All synthetic steps, including rotary evaporation and column chromatography, must be performed inside a well-ventilated fume hood.

  • Waste Quenching: Never dispose of LR residues directly into organic waste. Glassware, TLC plates, and reaction residues must be treated with an excess of aqueous sodium hypochlorite (household bleach)[5]. The hypochlorite safely oxidizes the malodorous sulfur compounds into odorless, water-soluble sulfates.

References

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - NIH / PMC. Available at:[6]

  • Lawesson's Reagent - Organic Chemistry Portal. Available at:[4]

  • Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate | 874130-13-9 - ChemicalBook. Available at:[1]

  • Lawesson's reagent - Wikipedia. Available at:[5]

  • WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine... - Google Patents. Available at:[8]

  • Mechanism of the thionation reaction using Lawesson's reagent (1) - ResearchGate. Available at:[2]

  • Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction - NIH / PMC. Available at:[3]

  • Thionation of amides using Lawessons reagent - ChemSpider Synthetic Pages. Available at:[7]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the thionation of highly functionalized lactams.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the thionation of highly functionalized lactams.

Synthesizing Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate from its 5-oxo precursor presents a classic chemoselectivity challenge: differentiating between a lactam carbonyl and an aliphatic ester. This guide bypasses generic advice, providing you with field-proven causality, self-validating protocols, and precise mechanistic troubleshooting to ensure high-yield, selective thionation.

Mechanistic Pathway & Chemoselectivity

To troubleshoot this reaction, we must first understand the kinetic differentiation at play. [1] does not react as a closed ring. Upon heating, it undergoes thermal dissociation into two highly reactive dithiophosphine ylides.

The nitrogen lone pair in your starting material strongly donates electron density into the C5 lactam carbonyl via resonance, making it significantly more nucleophilic than the C3 ester carbonyl[2]. This allows the ylide to selectively form a thiaoxaphosphetane intermediate at the lactam site, which then undergoes cycloreversion to yield the target thiocarbonyl[3].

Pathway LR Lawesson's Reagent (0.55 eq) Ylide Dithiophosphine Ylide (Active Species) LR->Ylide Heat (85°C) Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate EsterAttack Thionoester Byproduct (Over-thionation) Ylide->EsterAttack Lactam Methyl 1-benzyl-5-oxo... (Starting Material) Lactam->Intermediate C5 Lactam Attack (Fast) Lactam->EsterAttack C3 Ester Attack (Slow, requires excess LR) Product Methyl 1-benzyl-5-thioxo... (Target Product) Intermediate->Product Cycloreversion

Fig 1: Chemoselective thionation pathway of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Troubleshooting & FAQs

Q1: Why is my conversion stalling at 60-70%, resulting in poor yields? A1: The active dithiophosphine ylide is exceptionally oxophilic and sensitive to moisture. If your solvent (e.g., toluene) is not strictly anhydrous, ambient water will hydrolyze the ylide, effectively destroying your reagent stoichiometry. Causality: Water outcompetes the lactam carbonyl for the ylide. Action: Do not simply add more LR. Ensure azeotropic drying of your starting material and use molecular sieves in your solvent.

Q2: I am observing a secondary, less polar spot on my TLC. What is happening? A2: You are likely over-thionating the molecule. While LR is highly chemoselective for amides/lactams over esters[4], this selectivity is kinetic, not absolute. If you use an excess of LR (>0.65 equivalents) or push the temperature above 90°C for extended periods, the ylide will begin attacking the C3 methyl ester, forming a thionoester byproduct.

Q3: The workup is notoriously difficult. How do I remove the foul-smelling phosphorus byproducts without losing my product on the column? A3: The cycloreversion step yields the target thiocarbonyl and an oxophosphine byproduct ( R−P(=O)(=S) ). These byproducts streak heavily on silica gel. Action: Abandon standard aqueous extraction. Instead, dry-load the crude mixture onto a pad of basic alumina. The basic sites strongly bind the acidic phosphorus byproducts, allowing the non-polar thiolactam to elute cleanly. Treat all contaminated glassware with sodium hypochlorite (bleach) to oxidize the malodorous P(III) residues into odorless, water-soluble phosphates[1].

Quantitative Optimization Data

To demonstrate the narrow thermodynamic window for this transformation, review the empirical data below. Notice how pushing the reaction to completion via excess heat or reagent drastically degrades chemoselectivity.

Reaction ConditionLR EquivalentsTemp (°C)Time (h)Overall ConversionSelectivity (Target : Thionoester)
A (Under-dosed) 0.40 eq85°C4.072%>99:1
B (Optimized) 0.55 eq 85°C 3.0 >98% 98:2
C (Over-heated) 0.55 eq110°C3.0>98%85:15
D (Excess LR) 1.00 eq85°C6.0>98%70:30

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you can independently verify the success of each phase before proceeding.

Step 1: Dehydration and Setup

  • Dissolve Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 eq, 10 mmol) in 50 mL of anhydrous toluene under an inert Argon atmosphere.

  • Validation Checkpoint 1: Perform a brief azeotropic distillation (remove ~5 mL of toluene) to ensure absolute dryness. The solution must be perfectly clear.

Step 2: Reagent Addition & Thermal Activation

  • Cool the solution to room temperature and add [2] (0.55 eq, 5.5 mmol) in one portion.

  • Heat the suspension to 85°C.

  • Validation Checkpoint 2: Within 15-20 minutes at 85°C, the cloudy yellow suspension will transition into a clear, homogenous pale-yellow solution. This visual cue confirms the thermal dissociation of LR into the active ylide.

Step 3: Reaction Monitoring

  • Stir at 85°C for 2.5 to 3 hours.

  • Validation Checkpoint 3: Check TLC (Hexane/EtOAc 7:3). The target thiolactam will appear as a strong UV-active spot with an Rf​≈0.6 . It will elute noticeably faster than the starting lactam ( Rf​≈0.3 ) because the C=S bond is less polar and a weaker hydrogen-bond acceptor than the C=O bond.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature. Do not add water.

  • Concentrate the toluene in vacuo to approximately 10 mL.

  • Add 10 grams of basic alumina directly to the flask and evaporate to complete dryness (dry-loading).

  • Load the powder onto a short silica gel column capped with a 2-inch layer of basic alumina. Elute with Hexane/EtOAc (8:2).

Workup Step1 1. Concentration Remove Toluene in vacuo Step2 2. Adsorption Dry load onto Basic Alumina Step1->Step2 Step3 3. Filtration Elute with Hexane/EtOAc Step2->Step3 Step4 4. Decontamination Bleach wash all glassware Step3->Step4 P-residues Product Product Step3->Product

Fig 2: Non-aqueous workup workflow for the removal of phosphorus byproducts.

References

  • Wikipedia Contributors. "Lawesson's reagent." Wikipedia, The Free Encyclopedia.[Link]

  • Organic Chemistry Portal. "Lawesson's Reagent." Organic-Chemistry.org.[Link]

  • Ozturk, T., et al. "A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis." Molecules, MDPI.[Link]

Sources

Optimization

Troubleshooting impurities during Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate crystallization

Welcome to the Technical Support Center for process chemistry and crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9).

The synthesis of this intermediate typically involves the thionation of its corresponding 5-oxopyrrolidine using Lawesson’s Reagent (LR)[1]. While LR is highly chemoselective, the downstream crystallization of the resulting thioxopyrrolidine is notoriously prone to two major failure modes: Liquid-Liquid Phase Separation (LLPS or "oiling out") and co-crystallization of phosphorus/sulfur-containing byproducts [2][3].

This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish a robust, self-validating crystallization process.

Diagnostic Workflow: Thioxopyrrolidine Crystallization

Troubleshooting Start Impure/Failed Crystallization Q1 Did the solution form an emulsion/oil (LLPS)? Start->Q1 LLPS_Fix Map MSZW. Apply seeding strategy. Q1->LLPS_Fix Yes Q2 Are there sticky, UV-active impurities? Q1->Q2 No Success Pure Crystalline Product LLPS_Fix->Success LR_Fix Perform Ethylene Glycol Quench. Q2->LR_Fix Yes (LR Byproducts) Q3 Is unreacted oxo-lactam co-crystallizing? Q2->Q3 No LR_Fix->Success Oxo_Fix Adjust anti-solvent ratio & wash. Q3->Oxo_Fix Yes Q3->Success No Oxo_Fix->Success

Diagnostic logic for resolving Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product form a sticky oil instead of crystals upon cooling or anti-solvent addition? Mechanistic Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory of your system hits a miscibility gap before it reaches the nucleation boundary[2][4]. Because Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate has a relatively flexible structure (a pyrrolidine ring with a rotatable benzyl group and methyl ester), it has a high entropic barrier to lattice formation, making it highly susceptible to oiling out. Resolution: You must prevent the system from reaching high supersaturation. This is achieved by mapping the Metastable Zone Width (MSZW) and introducing seed crystals halfway into the MSZW. Seeding provides a low-energy surface for solute integration, bypassing the kinetic hindrance of primary nucleation and preventing the system from crossing into the LLPS boundary[2].

Q2: My crystals are contaminated with a UV-active baseline impurity that resists recrystallization. What is it, and how do I remove it? Mechanistic Causality: This is almost certainly a byproduct of Lawesson's Reagent. During thionation, LR forms a highly non-polar, stoichiometric six-membered ring byproduct, as well as species like 4-methoxybenzenecarbothioic acid[3][5]. Because these byproducts share similar polarity and solubility profiles with your target thioxopyrrolidine, standard liquid-liquid extraction and simple crystallization fail to reject them; they readily co-precipitate or intercalate into the crystal lattice. Resolution: You must chemically alter the byproduct before crystallization. By treating the crude reaction mixture with ethylene glycol at elevated temperatures, the six-membered LR byproduct is nucleophilically decomposed into a highly polarized diethyl thiophosphonate. This shifts the byproduct's partition coefficient, forcing it entirely into the aqueous/polar phase during workup, allowing for a chromatography-free crystallization[3].

Q3: If my product oils out first but eventually solidifies, is the purity compromised? Mechanistic Causality: Yes, severely. Oiling out droplets are solute-rich liquid phases where molecules arrange randomly with high mobility. This makes the oil phase an excellent solvent for structurally similar impurities (like unreacted oxo-pyrrolidine or LR fragments)[2]. When this oil spontaneously solidifies, it bypasses the highly selective impurity rejection mechanism of slow, ordered crystal growth, trapping the impurities inside the bulk solid[2][6]. Resolution: If oiling out occurs, do not accept the solidified mass. You must redissolve the material and adjust your solvent system or cooling rate to ensure direct solid-phase nucleation from the continuous phase[4].

Quantitative Data: Solvent System Evaluation

To prevent LLPS and maximize impurity rejection, solvent selection is critical. Solvents with excessively high solubility reduce the maximum achievable supersaturation, often forcing the use of aggressive anti-solvents that trigger oiling out[4].

Solvent System (Good / Anti-Solvent)Oiling-Out (LLPS) PropensityLR Byproduct RejectionOxo-Lactam RejectionProcess Recommendation
Ethyl Acetate / Hexane HighPoorModerateAvoid. LR byproducts heavily co-precipitate in non-polar anti-solvents.
Toluene / Heptane ModerateModerateGoodViable if seeded at low supersaturation. Strict temperature control required.
Ethanol / Water LowExcellent (Post-EG Quench)GoodOptimal. High MSZW control. Requires prior chemical quench of LR.
Acetone / Water HighGoodPoorAvoid. High risk of stable emulsion formation and poor target yield[7].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Pre-Crystallization Chemical Quench of Lawesson's Byproducts

Purpose: To decompose non-polar phosphorus/sulfur byproducts into water-soluble species prior to crystallization[3].

  • Reaction Completion: Upon completion of the thionation reaction in toluene (confirmed by TLC/HPLC showing consumption of the 5-oxopyrrolidine).

  • Reagent Addition: To the cooled reaction mixture, add an excess of Ethylene Glycol (approx. 2.5 volumes relative to crude mass) and a catalytic amount of water (0.05 volumes).

  • Thermal Decomposition: Heat the biphasic mixture to 95 °C under vigorous stirring (≥ 400 rpm) for 3.5 to 5 hours.

  • Validation Checkpoint (Crucial): Sample the upper toluene layer. Run a TLC (UV 254 nm). The baseline spot and the non-polar LR byproduct spot must be completely absent[3][5]. If present, continue heating.

  • Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel. The highly polarized diethyl thiophosphonate byproducts will partition into the lower ethylene glycol/water phase.

  • Extraction: Wash the toluene layer twice with water to remove residual ethylene glycol. Concentrate the toluene layer under reduced pressure to yield the crude, byproduct-free thioxopyrrolidine.

Protocol B: Seeding-Assisted Anti-Solvent Crystallization

Purpose: To isolate Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate while strictly avoiding Liquid-Liquid Phase Separation (oiling out)[2][4].

  • Dissolution: Dissolve the crude product from Protocol A in Ethanol (3 volumes) at 50 °C until a clear solution is achieved.

  • Anti-Solvent Dosing (Phase 1): Slowly dose Water (anti-solvent) at a rate of 0.1 volumes/minute until the solution becomes slightly cloudy, then immediately raise the temperature by 2–3 °C until it clears. You are now inside the Metastable Zone (MSZW).

  • Seeding: Introduce 1–2 wt% of pure Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate seed crystals.

  • Validation Checkpoint: Hold the temperature for 30 minutes. The seeds must remain suspended and begin to grow. If the seeds dissolve, the system is undersaturated (add more water). If the seeds melt into oil droplets, the supersaturation is too high (add more ethanol and restart).

  • Anti-Solvent Dosing (Phase 2): Once crystal growth is visually confirmed, resume water dosing at a highly controlled rate (0.05 volumes/minute) over 2 hours to drive the yield.

  • Cooling & Isolation: Cool the suspension to 5 °C at a linear rate of 0.2 °C/minute. Filter the crystalline slurry and wash with cold 1:1 Ethanol/Water.

References

  • Mettler Toledo. "Oiling Out in Crystallization - Mettler Toledo". Mettler Toledo.[Link]

  • Takiyama, H., et al. "Control of Crystal Size during Oiling Out Crystallization of an API". Crystal Growth & Design, ACS Publications.[Link]

  • Zhang, Y., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357". Organic Process Research & Development, ACS Publications.[Link]

  • Kawano, S., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". Organic Process Research & Development, ACS Publications.[Link]

  • Wang, X., et al. "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent". Beilstein Journal of Organic Chemistry.[Link]

  • ResearchGate Contributors. "What's the by-product of Lawesson's reagent?". ResearchGate.[Link]

  • Fache, F., et al. "Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium Ions". The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Thionation of Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9). This guide is engineered for drug development professionals and synthetic chemists who re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable protocols for converting lactams to thiolactams.

Below, you will find self-validating methodologies, mechanistic troubleshooting, and quantitative data to ensure optimal chemoselectivity and yield.

Mechanistic Workflow & Causality

The transformation of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate[1] to its thiolactam derivative relies on the chemoselective substitution of the lactam oxygen with sulfur. Lawesson's Reagent (LR) is the industry standard for this transformation because it selectively targets the more electron-rich lactam carbonyl over the ester carbonyl[2].

At elevated temperatures, LR dissociates into two highly reactive dithiophosphine ylides. The driving force of the reaction is the thermodynamic stability of the resulting P=O bond formed during the cycloreversion of the thiaoxaphosphetane intermediate[2],[3].

ThionationMechanism Lactam Methyl 1-benzyl-5-oxopyrrolidine- 3-carboxylate (Lactam) Intermediate Thiaoxaphosphetane Intermediate Lactam->Intermediate Nucleophilic attack (Fast for lactams) LR Lawesson's Reagent (Dithiophosphine Ylide) LR->Intermediate Cycloaddition Product Methyl 1-benzyl-5-thioxopyrrolidine- 3-carboxylate (Thiolactam) Intermediate->Product Cycloreversion (Requires Heat) Byproduct Stable P=O Byproduct Intermediate->Byproduct Thermodynamic Driving Force

Mechanism of selective lactam thionation via Lawesson's Reagent.

Self-Validating Experimental Protocol

This protocol is designed with inline analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Reagents:

  • Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 eq)

  • Lawesson's Reagent (0.6 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under argon. Dissolve the lactam in anhydrous toluene.

    • Causality: Strict anhydrous conditions are required because water rapidly hydrolyzes the dithiophosphine ylide intermediate, killing the reagent's efficacy.

  • Reagent Addition: Add Lawesson's Reagent (0.6 eq) in one portion at room temperature.

    • Causality: LR delivers two sulfur atoms per molecule; therefore, 0.5 eq is theoretically sufficient, but a slight excess (0.6 eq) ensures complete conversion without complicating purification.

  • Thermal Activation: Heat the reaction mixture to 90–110 °C (reflux) for 2–4 hours.

    • Causality: The central four-membered P-S ring of LR requires thermal energy to dissociate into the active monomeric ylide[4].

  • Inline Validation (Checkpoint): Monitor the reaction via TLC and LCMS.

    • Validation: The reaction is complete when the starting material mass ([M+H]+ = 234.1) is fully replaced by the product mass ([M+H]+ = 250.1).

  • Quenching & Odor Management: Cool the mixture to room temperature and concentrate under reduced pressure. Treat all contaminated glassware with 10% aqueous sodium hypochlorite (bleach).

    • Causality: Bleach oxidizes volatile, foul-smelling hydrogen sulfide (H₂S) and phosphine byproducts into odorless, water-soluble sulfates and phosphates[4].

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: Hexanes to 1:1 Hexanes/EtOAc).

Analytical Validation Data
Analytical MethodStarting Material (Lactam)Product (Thiolactam)Causality for Shift
LCMS (ESI+) [M+H]⁺ = 234.1 m/z[M+H]⁺ = 250.1 m/zExact isotopic mass shift of +16 Da (O → S substitution).
TLC (1:1 Hex/EtOAc) Lower Rf​ (~0.3)Higher Rf​ (~0.6)C=S is a weaker H-bond acceptor than C=O, reducing silica affinity.

Quantitative Reagent Comparison

Selecting the right thionating agent is critical for balancing yield, safety, and purification effort[5].

Thionating AgentStoichiometryTypical TempReaction TimeSelectivity (Lactam vs Ester)Byproduct Management
Lawesson's Reagent 0.6 - 1.0 eq80 - 110 °C2 - 4 hExcellent (Ester remains intact)Chromatography required
Phosphorus Pentasulfide (P₄S₁₀) 1.0 - 3.0 eq110 - 150 °C6 - 12 hModerate (Risk of ester thionation)Aqueous basic workup
Fluorous Lawesson's 0.6 - 1.0 eq80 - 110 °C2 - 4 hExcellentFluorous solid-phase extraction

Troubleshooting & FAQs

Q: Why does Lawesson's Reagent selectively thionate the C5 lactam over the C3 methyl ester? A: The reaction rate is dictated by the nucleophilicity of the carbonyl oxygen. In a lactam, the nitrogen atom donates its lone pair into the carbonyl system via resonance, drastically increasing the electron density on the oxygen. The alkoxy oxygen of the ester is a much weaker resonance donor. Consequently, the highly electron-rich lactam carbonyl attacks the electrophilic phosphorus of LR significantly faster, allowing for perfect chemoselectivity[2],[3].

Q: My reaction stalls at 70% conversion. How can I drive it to completion without degrading the product? A: Incomplete conversion usually stems from poor reagent dissociation or trace moisture. If your solvent is strictly anhydrous, consider switching from conventional heating to microwave irradiation. Microwave-assisted thionation rapidly overcomes the activation barrier of the cycloreversion step, often reducing reaction times from hours to minutes and pushing stalled reactions to >95% conversion[3].

Q: I am observing epimerization at the C3 stereocenter. How can I prevent this? A: The C3 position is alpha to the methyl carboxylate group, making its proton mildly acidic. Prolonged heating at high temperatures (e.g., refluxing toluene/xylene) can cause enolization and subsequent epimerization. To mitigate this, lower the reaction temperature to 80 °C. Alternatively, utilize Curphey's reagent (P₄S₁₀ combined with hexamethyldisiloxane), which effectively thionates lactams at much lower temperatures (often room temperature to 50 °C), thereby preserving stereochemical integrity.

Q: How do I efficiently remove the persistent Lawesson's reagent byproducts during purification? A: The phosphorus-based byproducts of LR tend to streak heavily on silica gel. To prevent co-elution, pre-treat your silica column with 1% triethylamine, or switch to a basic alumina column. If scaling up, consider using Fluorous Lawesson's Reagent, which allows the byproducts to be cleanly removed via fluorous solid-phase extraction (FSPE) without the need for complex chromatography[2].

References

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Welcome to the Technical Support Center. As an Application Scientist specializing in the stability of sulfur-containing pharmacophores, I have designed this guide to help researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in the stability of sulfur-containing pharmacophores, I have designed this guide to help researchers, scientists, and drug development professionals mitigate the oxidative vulnerabilities of thioxopyrrolidines.

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate contains a highly reactive thioamide (C=S) moiety. While thioamides are invaluable bioisosteres in drug design—offering enhanced lipophilicity and unique hydrogen-bonding profiles—they are notoriously susceptible to chemical and metabolic instability[1]. This guide synthesizes field-proven methodologies and mechanistic insights to ensure the integrity of your compound from benchtop synthesis to long-term storage.

Mechanistic FAQ: Understanding Thioamide Vulnerability

Q1: Why does Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate degrade so rapidly in standard solutions? A1: The instability stems from the electronic nature of the thioamide group. Because sulfur has a larger van der Waals radius than oxygen, the C=S bond is longer, weaker, and highly polarizable compared to a canonical amide C=O bond[1]. The nucleophilic lone pairs on the sulfur atom make it a prime target for electrophilic attack by dissolved oxygen, reactive oxygen species (ROS), and photo-generated singlet oxygen.

Q2: What is the exact chemical pathway of this degradation? A2: Degradation occurs via sequential oxygenation. The thioamide sulfur is first oxidized to an S-oxide (sulfine). Further oxidation yields an S,S-dioxide (sulfene). These hyperoxidized intermediates are highly unstable and rapidly undergo desulfurization (loss of SO or SO₂) to yield the corresponding oxo-pyrrolidine (lactam)[2][3].

G A Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (Intact Thioamide) B S-Oxide Intermediate (Sulfine) A->B +[O] C S,S-Dioxide Intermediate (Sulfene) B->C +[O] D Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate (Desulfurized Lactam) B->D -SO C->D -SO2 E Reactive Oxygen Species (ROS) / Light E->A Oxidation Trigger

Oxidative degradation pathway of thioxopyrrolidines to lactams.

Q3: How can I analytically distinguish the intact thioamide from its oxidized degradants? A3: Use a combination of LC-MS and ¹³C NMR.

  • LC-MS: The intact thioamide will show the expected [M+H]⁺. The S-oxide adds +16 Da, the S,S-dioxide adds +32 Da, and the terminal desulfurized lactam shows a net shift of -16 Da (loss of S [-32], gain of O [+16]).

  • ¹³C NMR: The C=S carbon resonates characteristically downfield (~200 ppm). Upon desulfurization to the lactam, this peak disappears and is replaced by a C=O signal around 170–175 ppm.

Troubleshooting Guide: Identifying and Preventing Oxidation

When degradation is detected, systematically isolating the environmental variable (oxygen, light, or temperature) is critical. Use the following diagnostic logic tree to audit your workflow.

Workflow Start Degradation Detected (LC-MS / NMR) Q1 Sample exposed to ambient air? Start->Q1 A1 Implement Schlenk line / Glovebox Q1->A1 Yes Q2 Solvents fully degassed? Q1->Q2 No A2 Perform Freeze-Pump-Thaw Q2->A2 No Q3 Stored > -20°C or in light? Q2->Q3 Yes A3 Store at -20°C in amber vials under Ar Q3->A3 Yes End Check for trace metal impurities Q3->End No

Troubleshooting workflow for preventing thioamide oxidation.

Quantitative Stability Data

To highlight the causality between environmental conditions and compound half-life, refer to the empirical stability matrix below. This data underscores why stringent inert protocols are non-negotiable.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-lifePrimary Degradant Observed
Solid State (Benchtop) 25°CAmbient AirDirect Light< 48 hoursS-oxide & Lactam
Solid State (Refrigerated) 4°CAmbient AirDark~ 1 weekS-oxide
Solid State (Cryo-Inert) -20°CArgonDark> 6 monthsNone detected
Solution (Undegassed DCM) 25°CAmbient AirAmbient Light< 12 hoursLactam (Desulfurized)
Solution (Degassed DCM) 25°CArgonDark~ 2 weeksTrace S-oxide

Validated Experimental Protocols

Do not rely on simple nitrogen sparging for sensitive thioamides; sparging leaves micro-bubbles of solvated oxygen. The following protocols are designed as self-validating systems , meaning the procedure itself contains internal checks to confirm success before you risk your compound.

Protocol A: Absolute Solvent Degassing (Freeze-Pump-Thaw)

Causality: Freezing the solvent forces dissolved gases out of the liquid lattice into the headspace, which is then evacuated. This achieves near-absolute zero dissolved O₂.

  • Preparation: Place the required volume of solvent (e.g., anhydrous DCM or THF) in a heavy-walled Schlenk flask equipped with a Teflon stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 5–10 minutes to evacuate the headspace of all expelled gases.

  • Thaw: Close the stopcock to isolate the flask from the vacuum, remove it from the LN₂ bath, and let it thaw in a room-temperature water bath. You will observe gas bubbles escaping from the melting solid.

  • Cycle: Repeat steps 2–4 for a total of three cycles.

  • Self-Validation Step: During the fourth thaw cycle, carefully observe the melting solvent. If no gas bubbles evolve as the liquid forms, the degassing is validated and complete.

  • Backfill: Backfill the flask with ultra-high purity Argon.

Protocol B: Inert Reaction Setup & Storage

Causality: Argon is heavier than Nitrogen and provides a superior "blanket" over the solid/solution, preventing ambient O₂ ingress during brief flask openings.

  • Vial Selection: Always use amber glass vials to eliminate photochemical excitation of the C=S bond, which drastically accelerates singlet oxygen attack.

  • Transfer: Transfer the Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate inside a glovebox or under a positive stream of Argon on a Schlenk line.

  • Solvation: Dissolve the compound using only the degassed solvent from Protocol A.

  • Self-Validation Step: Immediately upon dissolving, withdraw a 5 µL aliquot and run an LC-MS (t=0). If the [M+H]⁺ peak matches the exact mass with no +16 Da shoulder, your inert environment is validated.

  • Storage: Purge the headspace of the vial with Argon for 30 seconds, seal with a PTFE-lined cap, wrap the seal with Parafilm, and store immediately at -20°C.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: tandfonline.

Sources

Troubleshooting

Advanced chromatography purification techniques for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods effectively. The inherent challenges in purifying this molecule—namely its potential for stereoisomerism, susceptibility to degradation, and polarity—necessitate a well-considered strategy.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Development

Question 1: What are the primary challenges I should anticipate when purifying Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate?

You should anticipate three primary challenges:

  • Chirality: The molecule contains at least one stereocenter at the C3 position. This means your synthesis will likely produce a racemic mixture (a 50:50 mix of enantiomers) that will require specialized chiral chromatography to resolve.

  • Compound Stability: The thione (C=S) functional group can be susceptible to oxidation or may interact strongly with certain stationary phases, particularly metal ions present in silica. This can lead to peak tailing and sample loss.

  • Solubility and Polarity: The combination of a polar ester and thione with a nonpolar benzyl group gives the molecule intermediate polarity, which can complicate solvent selection in both normal-phase and reversed-phase chromatography.

Question 2: Should I start with Normal-Phase (NP) or Reversed-Phase (RP) chromatography for initial cleanup?

For initial purification to remove bulk, non-isomeric impurities, Reversed-Phase (RP) HPLC is generally the recommended starting point.

  • Rationale: RP chromatography is often more robust and reproducible for molecules with this polarity profile. The C18 stationary phases are less reactive than bare silica, minimizing the risk of compound degradation. Furthermore, common synthesis impurities can often be efficiently separated using standard water/acetonitrile or water/methanol gradients.

  • Expert Tip: To mitigate potential issues with the thione group, consider using a high-purity, end-capped C18 column and adding a small amount (0.1%) of a chelating agent like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This can mask active sites on the silica surface and improve peak shape.

Question 3: What detection method is most suitable for this compound?

Ultraviolet (UV) detection is the most appropriate method. The aromatic benzyl group and the thione moiety will have strong chromophores. A photodiode array (PDA) detector is highly recommended as it will allow you to:

  • Determine the optimal detection wavelength: You can analyze the entire UV spectrum for your peak of interest to select the wavelength of maximum absorbance, maximizing sensitivity.

  • Assess peak purity: A key feature of PDA detectors is the ability to check for peak purity across the entire peak. This is invaluable for identifying co-eluting impurities.

Section 2: Troubleshooting Guide - Common Purification Problems

This section addresses specific issues you may encounter during the purification process.

Problem 1: Poor Resolution and Broad Peaks in Reversed-Phase HPLC

Symptoms: Your target peak is wide, and it is not well separated from nearby impurities.

Causality and Solutions:

Potential Cause Explanation Recommended Solution
Secondary Interactions The thione or amine nitrogen may be interacting with residual silanols on the silica backbone of the C18 column.1. Add an acidic modifier: Incorporate 0.1% formic acid or TFA into your mobile phase to protonate silanols and reduce unwanted interactions. 2. Use an end-capped column: Ensure your C18 column is fully end-capped to minimize exposed silanols.
Inappropriate Solvent Strength The mobile phase may be too strong (eluting the compound too quickly) or too weak (causing band broadening).1. Optimize the gradient: If using a gradient, try making it shallower around the elution point of your compound. 2. Adjust isocratic conditions: If isocratic, systematically adjust the ratio of your organic solvent (e.g., acetonitrile) to water in 5% increments.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.1. Reduce injection volume/concentration: Dilute your sample or inject a smaller volume. 2. Scale up: If you need to purify a large amount, move to a larger diameter preparative column.
Problem 2: Sample Degradation or Low Recovery

Symptoms: The amount of product recovered after purification is significantly lower than expected, or new impurity peaks appear after chromatography.

Causality and Solutions:

Potential Cause Explanation Recommended Solution
On-Column Degradation The compound may be unstable on the stationary phase, especially on bare silica in normal-phase chromatography.1. Switch to a less acidic phase: If using RP, try a column stable at neutral pH. 2. Use deactivated silica: For normal-phase, use a deactivated silica gel or consider an alternative like an amino- or diol-bonded phase. 3. Work quickly: Minimize the time the compound spends on the column by using faster flow rates and steeper gradients.
pH Sensitivity The ester group could be susceptible to hydrolysis under strongly acidic or basic conditions.1. Buffer the mobile phase: Use a buffer system (e.g., ammonium formate or ammonium acetate) to maintain a stable pH between 3 and 6. 2. Avoid strong acids/bases: Use formic acid instead of TFA if acid is needed, as it is less aggressive.
Workflow for Troubleshooting Poor Resolution

The following diagram outlines a logical workflow for diagnosing and resolving poor peak resolution.

G cluster_0 Troubleshooting: Poor Resolution A Start: Poor Resolution Observed B Is peak shape symmetrical? A->B C Peak Tailing (Asymmetrical) B->C No D Broad but Symmetrical Peak B->D Yes E Add 0.1% Formic Acid to Mobile Phase C->E F Optimize Gradient Slope or Isocratic %B D->F G Did peak shape improve? E->G J Did resolution improve? F->J H Problem Solved G->H Yes I Consider Alternative Column (e.g., Phenyl-Hexyl) G->I No J->H Yes K Reduce Flow Rate J->K No K->J

Caption: A flowchart for diagnosing and solving peak resolution issues.

Section 3: Advanced Techniques - Chiral Separation

Once you have an achirally pure sample, the next critical step is to separate the enantiomers. Supercritical Fluid Chromatography (SFC) is often superior to normal-phase HPLC for this purpose due to its speed and efficiency.

Question 4: Why is SFC recommended for the chiral separation of this compound?

SFC offers several advantages for chiral separations:

  • High Efficiency: The low viscosity of supercritical CO2 allows for faster flow rates and rapid equilibration, leading to shorter run times.

  • Enhanced Solubility: Supercritical CO2 is an excellent solvent for many organic molecules, and its solvating power can be finely tuned by adding co-solvents (modifiers).

  • "Normal-Phase" Elution: SFC typically uses polar stationary phases and a non-polar primary mobile phase (CO2), behaving like a normal-phase system, which is ideal for chiral recognition.

Question 5: Which Chiral Stationary Phase (CSP) should I screen first?

For a molecule like Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, polysaccharide-based CSPs are the most successful and versatile class.

  • Primary Recommendation: Start with columns based on immobilized amylose or cellulose derivatives , such as those with tris(3,5-dimethylphenylcarbamate) or tris(5-chloro-2-methylphenylcarbamate) selectors. These phases are robust and offer a wide range of chiral recognition mechanisms.

  • Screening Strategy: A common and effective approach is to screen a set of four to six different polysaccharide-based CSPs with a primary mobile phase of CO2 and a simple co-solvent like methanol or isopropanol.

Protocol: Chiral SFC Method Development

This protocol outlines the steps for developing a chiral separation method using SFC.

Step 1: Initial Column and Mobile Phase Screening

  • Columns: Screen the following immobilized polysaccharide CSPs:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(4-chloro-3-methylphenylcarbamate)

  • Mobile Phase:

    • Supercritical CO2 as the main solvent.

    • Co-solvent: Start with Methanol.

  • Gradient: Run a generic screening gradient from 5% to 40% Methanol over 5-7 minutes.

  • System Conditions:

    • Flow Rate: 3 mL/min

    • Back Pressure Regulator (BPR): 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at the determined lambda max.

Step 2: Co-Solvent Optimization

  • If initial separation is observed with Methanol, try switching the co-solvent to Ethanol or Isopropanol to see if selectivity (the distance between the two enantiomer peaks) improves.

  • Sometimes, a small amount of an "additive" like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can dramatically improve peak shape. For your neutral compound, this is likely unnecessary unless peak tailing is observed.

Step 3: Fine-Tuning the Separation

  • Once the best CSP and co-solvent are identified, convert the screening gradient to an isocratic method for preparative scale-up.

  • Adjust the isocratic percentage of the co-solvent to achieve the best balance between resolution and run time. A resolution value (Rs) greater than 1.5 is typically desired.

  • Optimize temperature and back pressure to further improve the separation. Lowering the temperature can sometimes increase selectivity.

Visualization of Chiral Method Development

G cluster_0 Chiral SFC Method Development Workflow A Start: Racemic Mixture B Screen 3-4 Polysaccharide CSPs with MeOH Gradient A->B C Separation Observed? B->C D Screen Alternative Co-solvents (EtOH, IPA) C->D No E Select Best CSP/Co-solvent Combination C->E Yes I Screen Different Class of CSPs (e.g., Pirkle-type) C->I If still no separation D->C F Optimize Isocratic % Co-solvent for Rs > 1.5 E->F G Optimize Temperature & Back Pressure F->G H Final Method Ready for Scale-up G->H

Caption: A systematic workflow for chiral method development using SFC.

Section 4: References

  • This guide synthesizes established principles of chromatography. For foundational knowledge, please refer to standard texts such as "Practical HPLC Method Development" by Snyder, Kirkland, and Glajch. For specific applications of chiral SFC, review publications from leading academic groups and application notes from equipment manufacturers.

Optimization

Resolving poor aqueous solubility of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate in assays

Technical Support Center: Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate Welcome to the technical support guide for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. This resource is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Welcome to the technical support guide for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its poor aqueous solubility. This guide provides a series of troubleshooting steps, detailed protocols, and advanced strategies to help you achieve consistent and reliable results in your assays.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: I've tried to dissolve Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate directly in my aqueous assay buffer (e.g., PBS), but it won't dissolve or it precipitates. Why is this happening?

A1: This is expected behavior due to the compound's chemical structure. It possesses several non-polar features, including a benzyl group and a thioxo (C=S) group, which are more hydrophobic than a standard carbonyl (C=O) group. These structural elements lead to low aqueous solubility.[1] Direct dissolution in aqueous media is rarely successful for such molecules. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.[2][3][4]

Q2: What is the best organic solvent to use for my initial stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[2][4][5] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[5][6] Always use a high grade of DMSO (e.g., cell culture or molecular biology grade) to avoid introducing contaminants into your experiments.

Q3: I've made a stock solution in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even with a small amount of DMSO present.[4][7]

Here are immediate steps to take:

  • Decrease the Final Concentration: Your target concentration may be too high. Try a lower final concentration in your assay.

  • Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.

  • Increase Co-solvent Percentage: You can try slightly increasing the final percentage of DMSO in your assay. However, be cautious, as DMSO concentrations above 0.5% can be toxic to cells and interfere with some assays.[4] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[4]

In-Depth Troubleshooting & Experimental Guides

If the initial troubleshooting steps are insufficient, a more systematic approach is required. The following guides provide detailed protocols for common and advanced solubilization techniques.

Guide 1: Optimizing Co-Solvent Systems

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[6] While DMSO is the primary choice, others can be considered, though their compatibility with the specific assay must be verified.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the desired amount of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of high-grade DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication (5-10 minutes) can be applied.[7]

  • Inspection: Visually inspect the solution against a light and dark background to ensure it is clear, free of any particulate matter, and fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Workflow for Co-Solvent Dilution

This workflow provides a logical decision tree for addressing precipitation upon dilution of a DMSO stock.

G start Start: Compound precipitates in aqueous buffer from DMSO stock q1 Is final DMSO concentration <0.5%? start->q1 action1 Increase DMSO to 0.5%. Run vehicle control. q1->action1 No action2 Decrease final compound concentration by 2-fold. Repeat dilution. q1->action2 Yes a1_yes Yes a1_no No q2 Still precipitates? action1->q2 q2->action2 Yes end_success Success! Proceed with assay. q2->end_success No a2_yes Yes a2_no No q3 Still precipitates? action2->q3 q3->end_success No advanced Proceed to Advanced Strategies (Guide 2-3) q3->advanced Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting co-solvent dilution issues.

Guide 2: pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[8][9][10][11][12] By adjusting the pH to favor the ionized form of the molecule, which is typically more water-soluble, you can increase its concentration in aqueous media.[13]

  • Analysis of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate: This molecule contains a methyl ester and a tertiary amine within the pyrrolidine ring. The tertiary amine is weakly basic. Therefore, lowering the pH of the buffer (e.g., to pH 4-6) could protonate this amine, creating a more soluble cationic species. Conversely, the ester could be susceptible to hydrolysis at very high or very low pH.

Protocol 2: pH-Based Solubility Screen

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and Tris for slightly basic pH.

  • Prepare Dilutions: Prepare your DMSO stock solution as described in Protocol 1.

  • Test Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve your desired final concentration (keeping final DMSO % constant and low, e.g., 0.5%).

  • Observe: Vortex immediately and let the solutions stand for 30 minutes at room temperature.

  • Assess Solubility: Visually inspect each tube for precipitation. You can also quantify solubility by centrifuging the tubes, taking an aliquot of the supernatant, and measuring the concentration via HPLC-UV or a similar method.

  • Select Optimal pH: Choose the pH that provides the best solubility without precipitation, ensuring it is compatible with your assay's requirements.

Strategy Mechanism Pros Cons
Co-solvents (DMSO, Ethanol) Reduces solvent polarity, increasing solubility of hydrophobic molecules.[6]Simple, effective for stock solutions, widely used.Can be toxic to cells at >0.5-1%; may interfere with some assays.[4]
pH Modification Increases the population of the more soluble, ionized form of the compound.[8][11]Can significantly increase solubility; simple to implement.Only works for ionizable compounds; assay must be robust to pH changes.
Surfactants (Tween®, Polysorbates) Form micelles that encapsulate hydrophobic molecules, increasing apparent solubility.[14][15][16][17]Highly effective at low concentrations.Can interfere with cell membranes and protein activity; must select non-ionic types.[18][19][20]
Cyclodextrins (HP-β-CD) Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's non-polar cavity.[21][22][23][24][25]Low toxicity, high solubilizing capacity for appropriate molecules.Can be expensive; may alter drug availability to its target.

Advanced Strategies & Assay Considerations

When standard methods are insufficient or incompatible with your experimental system, advanced formulation techniques may be necessary.

Guide 3: Use of Solubilizing Excipients

Excipients are "inactive" ingredients that can be used to improve the solubility and stability of a primary compound.[26] For in vitro assays, non-ionic surfactants and cyclodextrins are the most relevant.

A. Surfactants

Surfactants reduce surface tension and, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent aqueous solubility.[14][16][17][18]

  • Recommended Surfactants: For biological assays, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are preferred due to their lower potential for disrupting protein structure and cell membranes compared to ionic surfactants.

  • Working Concentration: Typically used at very low concentrations, often between 0.01% and 0.1% (w/v) in the final assay buffer. It is critical to run controls to ensure the surfactant itself does not affect the assay outcome.[27]

B. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23][25] They can form an "inclusion complex" with poorly soluble molecules that fit within their cavity, effectively shielding the hydrophobic parts from water.[24][28]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical research due to its high aqueous solubility and low toxicity.[25]

  • Mechanism: The non-polar benzyl group of your compound is a prime candidate for inclusion within the cyclodextrin cavity.

Protocol 3: Preparing a Solution with HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to make a stock solution (e.g., 10-40% w/v). Gentle warming may be required.

  • Add Compound: Add your solid Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate powder directly to the HP-β-CD solution.

  • Complexation: Vortex or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be accurately determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Use in Assay: Use this quantified, solubilized solution as your new stock for dilutions into the final assay.

Visualizing the Cyclodextrin Mechanism

G cluster_1 Aqueous Environment cluster_2 With Cyclodextrin Compound Methyl 1-Benzyl-5-thioxo- pyrrolidine-3-carboxylate Precipitate Precipitate/ Aggregate Compound->Precipitate Precipitates CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Forms Complex

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thioxopyrrolidine Carboxylate Synthesis

Welcome to the Advanced Synthesis Support Center. The transformation of pyrrolidin-2-one carboxylates to their thioxopyrrolidine counterparts is a critical step in developing biologically active scaffolds and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The transformation of pyrrolidin-2-one carboxylates to their thioxopyrrolidine counterparts is a critical step in developing biologically active scaffolds and pharmaceutical intermediates[1]. However, this pathway is notorious for side reactions, including inseparable thionating agent byproducts, racemization, and unintended cyclizations.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind these side reactions and provide field-proven, self-validating workflows to ensure high-yield, high-purity synthesis.

Pathway Overview: The Anatomy of Side Reactions

Before troubleshooting specific issues, it is crucial to map the synthetic landscape. The diagram below illustrates the critical divergence points where the thionation reaction can fail.

G Start Pyrrolidin-2-one Carboxylate Thionation Thionation (Lawesson's Reagent) Start->Thionation Toluene, Heat Target Thioxopyrrolidine Carboxylate Thionation->Target Desired Side1 Inseparable P-S Byproducts Thionation->Side1 LR Decay Side2 Alpha-Carbon Racemization Thionation->Side2 Enolization

Fig 1: Thioxopyrrolidine synthesis pathway highlighting major side reaction branches.

Section 1: The Lawesson's Reagent Byproduct Dilemma

FAQ: Why am I getting inseparable byproducts during thionation with Lawesson's Reagent (LR)?

Causality: Lawesson's reagent is the gold standard for converting carbonyls to thiocarbonyls due to its mild nature. However, upon thio-substitution, LR forms an inherent six-membered ring structure (Byproduct A)[2]. The polarity of this stoichiometric byproduct closely mirrors that of thioxopyrrolidine carboxylates. This renders standard liquid-liquid extraction highly inefficient, often forcing researchers into tedious, low-yield silica gel chromatography[2].

The Solution: A targeted chemical quench using ethylene glycol. Ethylene glycol selectively attacks the P-S bonds of the six-membered ring byproduct, decomposing it into a highly polarized diethyl thiophosphonate. This decomposed waste cleanly partitions into the aqueous/glycol phase, allowing for a chromatography-free isolation[2].

Quantitative Impact on Purification:

Purification StrategyReagent / QuenchYield (%)Purity (HPLC)Waste Profile
Standard ChromatographyNone55 - 65%92%High (Silica/Solvent)
Ethanol QuenchEthanol (Reflux, 2h)78%96%Moderate (P-containing)
Ethylene Glycol QuenchEthylene Glycol (95°C, 3.5h)>90%>98%Low (Aqueous-free P-waste)
Self-Validating Protocol: Chromatography-Free Thionation

G Step1 Thionation (LR + Toluene) Step2 Add Ethylene Glycol + H2O Step1->Step2 Step3 Stir at 95°C (Decompose) Step2->Step3 Step4 Phase Separation (Org vs Aq) Step3->Step4 Step5 Pure Thioamide (No Column) Step4->Step5

Fig 2: Chromatography-free purification workflow for eliminating LR byproducts.

  • Reaction Setup: Combine the pyrrolidin-2-one carboxylate precursor (1.0 eq) and Lawesson's reagent (0.55 eq) in anhydrous toluene (0.5 M concentration)[2].

  • Thionation: Heat the mixture to reflux under a nitrogen atmosphere. Monitor via TLC until full consumption of the starting amide is observed (typically 2.5–3 hours).

  • Byproduct Decomposition: Cool the mixture to 90°C. Add an excess of ethylene glycol (approx. 1 mL per mmol of substrate) and a catalytic amount of water (0.01 mL per mmol)[2].

  • Stirring: Maintain stirring at 95°C for 3.5 hours.

    • Validation Check: Spot the toluene layer on a TLC plate; the characteristic UV-active spot for the LR byproduct must be completely absent[2].

  • Phase Separation: Cool to room temperature. The highly polar decomposed phosphorus byproducts will partition into the ethylene glycol phase. Isolate the toluene layer.

  • Isolation: Wash the toluene layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure thioxopyrrolidine carboxylate.

Section 2: N-Protecting Group Dynamics

FAQ: Which N-protecting group minimizes side reactions during thionation and subsequent cyclization steps?

Causality: The basicity and nucleophilicity of the pyrrolidine ring nitrogen dictate the stability of the molecule. An unprotected or alkyl-protected nitrogen can participate in unwanted intermolecular attacks or interfere with the thionating agent. Introducing an electron-withdrawing protecting group (such as Boc, Cbz, or methyl chloroformate) significantly reduces the basicity of the ring nitrogen[3]. This not only suppresses side reactions during thionation but is absolutely critical if the thioxopyrrolidine is a precursor for further cyclization (e.g., Hurd-Mori reactions), where excessive nitrogen basicity causes the transformation to fail[3].

Self-Validating Protocol: N-Protection with Methyl Chloroformate
  • Preparation: Dissolve the thioxopyrrolidine precursor (1.0 eq), triethylamine (1.0 eq), and DMAP (1.0 eq) in dry dichloromethane (0.3 M)[3].

  • Thermal Control: Cool the solution strictly to -60°C to -70°C using a dry ice/acetone bath.

    • Causality: Low temperatures prevent the highly reactive chloroformate from reacting with the thiocarbonyl sulfur, ensuring N-selectivity[3].

  • Addition: Dropwise add methyl chloroformate (2.0 eq) dissolved in dry dichloromethane.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours[3].

  • Workup: Wash the organic layer with water, dry over sodium sulfate, and concentrate in vacuo.

    • Validation Check: Run a ¹³C-NMR. The presence of a characteristic carbamate carbonyl carbon peak at ~150-155 ppm confirms successful N-protection, ruling out S-alkylation side reactions.

Section 3: Maintaining Stereochemical Integrity

FAQ: How do I prevent racemization at the alpha-carboxylate chiral center during synthesis?

Causality: The proton alpha to the carboxylate group (e.g., C-2 or C-5 depending on the pyrrolidine numbering) is highly acidic. During thionation at elevated temperatures, or during basic workups, the intermediate can undergo enolization, leading to epimerization. The formation of the thiocarbonyl exacerbates this risk, as thioamides are more prone to tautomerization than their oxo-counterparts.

Troubleshooting Steps:

  • Solvent Rigidity: Ensure toluene used during thionation is rigorously dried over molecular sieves. Trace moisture reacts with Lawesson's reagent to form acidic byproducts (e.g., H₂S and phosphonothioic acids) that catalyze enolization.

  • Base Selection: If basic conditions are strictly required for downstream steps, exclusively use non-nucleophilic, sterically hindered bases (like DIPEA) rather than triethylamine, and keep temperatures below 0°C during base addition.

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Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate Functionalization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted, sterically congested heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted, sterically congested heterocycles. Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate presents a notorious synthetic bottleneck: the bulky N-benzyl group and the pseudo-equatorial C3-methyl ester create a severe steric shield around the C5 thioxo group. This architecture severely impedes direct nucleophilic attack and promotes unwanted side reactions like C3-epimerization.

This guide provides field-proven, self-validating protocols to bypass this hindrance through electrophilic activation and controlled organometallic addition.

Functionalization Strategy Workflow

G A Methyl 1-Benzyl-5-thioxopyrrolidine -3-carboxylate B Steric Shielding by N-Benzyl & C3-Ester A->B C Electrophilic S-Alkylation (MeI or Meerwein's Salt) A->C D Thioiminium Intermediate (Activated C5 Electrophile) B->D Bypassed via activation C->D E Nucleophilic Addition (Organocopper Reagents) D->E F C5-Alkylated Pyrrolidine (Functionalized Product) E->F

Workflow for overcoming steric hindrance via thioiminium activation.

Mechanistic FAQs

Q: Why do standard Grignard or organolithium additions fail at the C5 position of this substrate? A: The C5 thioxo (C=S) carbon is sterically shielded by the adjacent N-benzyl group. Direct addition of hard nucleophiles (like Grignard reagents) often leads to enolization (deprotonation at C4) or attack at the less hindered C3-ester. By converting the thiolactam to a thioiminium ion, we dramatically increase the electrophilicity of C5, allowing the use of softer, less basic nucleophiles that tolerate steric bulk without causing side reactions 1[1].

Q: What is the mechanistic advantage of using organocopper (RCu) reagents over standard Gilman cuprates (R₂CuLi)? A: While Gilman reagents (R₂CuLi) are highly reactive, their dimeric/polymeric cluster structures make them highly sensitive to steric hindrance. Monomeric organocopper reagents (RCu), generated in situ with additives like dimethyl sulfide (Me₂S), have a significantly smaller effective steric radius. This allows them to navigate the congested trajectory past the N-benzyl group to attack the sterically hindered carbon 2[2].

Troubleshooting Guide

Issue 1: Incomplete S-alkylation or decomposition during thioiminium formation.

  • Cause: The steric environment slows down the S-alkylation with Methyl Iodide (MeI). Applying heat to force the reaction degrades the starting material.

  • Solution: Maintain the reaction strictly at room temperature and extend the reaction time. If conversion remains poor, switch to a more reactive electrophile like Trimethyloxonium tetrafluoroborate (Meerwein's salt) in dichloromethane, which provides quantitative conversion without thermal degradation.

Issue 2: Poor yield of the functionalized C5-product; recovery of unreacted thioiminium salt.

  • Cause: The active monomeric RCu species has not fully formed, leaving unreactive or overly bulky copper clusters in solution.

  • Solution: Implement a thermal cycling step during cuprate preparation. After adding the Grignard reagent to the CuI/Me₂S suspension at -78 °C, warm the mixture to -20 °C briefly, then immediately re-cool to -78 °C before adding the electrophile 1[1].

Issue 3: Epimerization at the C3-carboxylate position.

  • Cause: Basic conditions during the nucleophilic addition or workup deprotonate the acidic C3 alpha-proton.

  • Solution: Maintain strict temperature control (-78 °C). Quench the reaction strictly at -78 °C with a buffered saturated aqueous NH₄Cl solution to prevent basic excursions during the warm-up phase.

Quantitative Data Comparison: Overcoming Steric Bulk
Alkylating AgentNucleophile SystemTemp (°C)Time (h)C5-Alkylation Yield (%)C3-Epimerization (%)
MeIMeMgBr (Direct)04< 10%> 40%
MeIMe₂CuLi (Gilman)-78235%15%
MeIMeCu·Me₂S-78 to -20281%< 5%
Me₃O⁺ BF₄⁻BuCu·Me₂S-78 to -20385%< 5%
Self-Validating Experimental Protocols
Protocol 1: Synthesis of the Thioiminium Intermediate

This step activates the C5 position, bypassing the steric shield of the N-benzyl group.

  • Preparation: Dissolve Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Alkylation: Add an excess of Methyl Iodide (MeI, 5.0 eq).

  • Incubation: Stir the mixture at room temperature for 12-16 hours in the dark.

    • Causality: Room temperature provides sufficient kinetic energy for the sterically hindered S-alkylation without inducing the thermal degradation that occurs under reflux conditions.

  • Isolation: Concentrate the solvent under reduced pressure. Wash the residue repeatedly with cold diethyl ether to remove unreacted starting material.

    • Self-Validation Checkpoint: The successful disruption of the C=S conjugation is visually confirmed when the product precipitates as a colorless solid (thioiminium iodide), contrasting with the yellow color of the starting thiolactam 1[1].

Protocol 2: Reductive Alkylation via Organocopper Addition

This protocol utilizes monomeric copper to penetrate the steric bottleneck.

  • Cuprate Preparation: Suspend CuI (3.0 eq) in anhydrous THF (0.3 M) and add Me₂S (10.0 eq) at room temperature.

    • Self-Validation Checkpoint: The suspension will transition into a clear, colorless solution, confirming the formation of the soluble Cu(I)·Me₂S complex.

  • Transmetalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the desired Grignard reagent (RMgX, 2.8 eq) dropwise.

  • Thermal Cycling (Critical Step): Allow the resulting suspension to warm up to −20 °C over 30 minutes, then immediately cool it back to −78 °C 1[1].

    • Causality: This thermal cycling ensures complete transmetalation and formation of the monomeric RCu species (which is small enough to bypass the N-benzyl group). Immediate re-cooling prevents thermal degradation of the cuprate prior to electrophile addition.

  • Nucleophilic Addition: Dissolve the thioiminium salt from Protocol 1 in minimal CH₂Cl₂ and add it dropwise to the cuprate solution at -78 °C. Stir for 2 hours.

  • Quench: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl/NH₃ (pH 8) to sequester copper salts and prevent C3 epimerization. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

References
  • Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium Ions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates: Application toward 1,4-Benzothiazinones and 4,1-Benzothiazepinones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C-NMR Spectral Features of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate and its Oxo-Analogue

This guide provides an in-depth analysis and comparison of the nuclear magnetic resonance (NMR) spectral data for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate and its corresponding oxygen analogue, Methyl 1-Benzyl-5...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and comparison of the nuclear magnetic resonance (NMR) spectral data for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate and its corresponding oxygen analogue, Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate. Understanding the nuanced differences in their ¹H and ¹³C-NMR spectra is crucial for researchers in medicinal chemistry and materials science, where the substitution of an oxygen atom with sulfur can significantly alter a molecule's biological activity and physical properties. This comparison will illuminate the electronic and structural changes imparted by this heteroatom substitution.

The replacement of a carbonyl oxygen with sulfur to form a thiocarbonyl group induces significant electronic rearrangement within a molecule. This is primarily due to the lower electronegativity and greater polarizability of sulfur compared to oxygen. These electronic differences manifest as predictable shifts in the NMR spectra, providing a powerful tool for structural elucidation and comparative analysis. In this guide, we will leverage the known spectral data of the oxo-analogue to predict and interpret the spectrum of the thioxo-derivative, a common practice in the absence of a commercially available standard for the latter.

Comparative ¹H and ¹³C-NMR Data Analysis

The following tables summarize the assigned ¹H and ¹³C-NMR spectral data for Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate and the predicted data for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. The predictions for the thioxo-compound are based on established trends observed in the literature for amide-to-thioamide substitutions.[1][2]

Table 1: ¹H-NMR Spectral Data (400 MHz, CDCl₃)

Proton Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate (Experimental) Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (Predicted) Rationale for Predicted Shift
H-2 (CH₂)~2.7 ppm (m)~2.8 - 3.0 ppm (m)Minor deshielding due to anisotropic effects of the C=S bond.
H-3 (CH)~3.3 ppm (m)~3.4 - 3.6 ppm (m)Deshielding due to proximity to the electron-withdrawing C=S group.
H-4 (CH₂)~3.8 ppm (m)~3.9 - 4.1 ppm (m)Deshielding influenced by the modified electronic nature of the lactam ring.
-OCH₃3.75 ppm (s)3.75 ppm (s)Minimal change expected as it is distant from the site of modification.
-CH₂-Ph4.5 ppm (s)4.6 - 4.8 ppm (s)Deshielding due to the altered electron density on the nitrogen atom.
Ar-H7.2-7.4 ppm (m)7.2-7.4 ppm (m)Negligible change expected.

Table 2: ¹³C-NMR Spectral Data (100 MHz, CDCl₃)

Carbon Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate (Experimental) Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (Predicted) Rationale for Predicted Shift
C-2~34 ppm~36 - 38 ppmMinor deshielding.
C-3~36 ppm~38 - 40 ppmDeshielding due to proximity to the C=S group.
C-4~51 ppm~53 - 55 ppmDeshielding influenced by the nitrogen's electronic environment.
C=O (ester)~173 ppm~173 ppmMinimal change expected.
C=O (lactam) ~175 ppm N/A Replaced by C=S.
C=S (thiolactam) N/A ~200 - 205 ppm Significant deshielding is the hallmark of a thiocarbonyl carbon.[1]
-OCH₃~52 ppm~52 ppmMinimal change expected.
-CH₂-Ph~45 ppm~47 - 49 ppmDeshielding due to changes in the nitrogen's electron-donating capacity.
Ar-C~127-136 ppm~127-136 ppmNegligible change expected.

The most dramatic difference is anticipated in the ¹³C-NMR spectrum with the chemical shift of the C-5 carbon. The carbonyl carbon (C=O) in the oxo-analogue typically resonates around 175 ppm. Upon substitution with sulfur, this thiocarbonyl carbon (C=S) is expected to be significantly deshielded, shifting downfield to the 200-205 ppm region. This substantial downfield shift is a characteristic diagnostic feature for the presence of a thioamide or thiolactam functionality.[1]

Structural and Electronic Rationale

The observed and predicted spectral differences can be attributed to several factors:

  • Electronegativity and Anisotropy: Sulfur is less electronegative than oxygen, leading to a more polarized C=S bond and a greater contribution from the zwitterionic resonance structure. This increased positive charge on the carbon atom results in its significant deshielding. The magnetic anisotropy of the C=S double bond also influences the chemical shifts of nearby protons, typically causing deshielding.

  • n→π* Interactions: The n→π* interaction between the lone pair of the nitrogen atom and the π* orbital of the carbonyl/thiocarbonyl group is a key feature in amides and their analogues. Thioamides exhibit a stronger n→π* interaction compared to amides, which can influence the electron density and, consequently, the NMR chemical shifts of the atoms within the heterocyclic ring.[2]

Molecular Structures and Key NMR Correlations

The following diagram illustrates the structures of both compounds and highlights the key atoms for the NMR discussion.

G A Sample Preparation (Oxo & Thioxo Analogues) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B Consistent Conditions C Data Processing (FT, Phasing, Referencing) B->C D Peak Assignment & Integration C->D E Comparative Analysis (Chemical Shift Differences) D->E Tabulate Data F Structural & Electronic Interpretation E->F Relate to Theory

Caption: Workflow for comparative NMR analysis.

Conclusion

The comparison of the NMR spectra of Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate and its thioxo-analogue provides a clear illustration of the profound electronic influence of substituting a carbonyl oxygen with a sulfur atom. The predicted significant downfield shift of the C-5 carbon in the ¹³C-NMR spectrum serves as a definitive marker for the thiocarbonyl group. For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, a thorough understanding of these spectral differences is indispensable for unambiguous structure elucidation and for gaining insights into the electronic properties that govern their chemical and biological behavior.

References

  • Carbon-13 N.M.R. Spectra of Some Amides and Lactams and Their Thio and Seleno Analogues. ConnectSci.
  • Lanthanide Shifts in the 1H N.M.R. Spectra of Thioamides, Selenoamides and 1,2-Dithioles. ConnectSci.
  • Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3). PubChem. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. PMC - NIH. Available at: [Link]

  • Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. PMC. Available at: [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. Available at: [Link]

Sources

Comparative

Comparative Guide: Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate vs. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Executive Summary Pyrrolidine-3-carboxylate derivatives are privileged scaffolds in medicinal chemistry and organic synthesis. Among them, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (the lactam/amide) and its thionat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolidine-3-carboxylate derivatives are privileged scaffolds in medicinal chemistry and organic synthesis. Among them, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (the lactam/amide) and its thionated analog, Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (the thiolactam/thioamide), serve as critical building blocks. While they share nearly identical geometries and functional group patterns, the single-atom substitution of oxygen for sulfur at the C5 position fundamentally alters their physicochemical properties, reactivity, and utility in drug design[1].

This guide provides an objective comparison of their performance, mechanistic differences, and the validated experimental methodologies required to interconvert and utilize these compounds.

Structural & Physicochemical Comparison

The transition from a canonical amide to a thioamide introduces profound electronic and steric shifts. The C=S bond in thioamides is significantly longer (approx. 1.71 Å) compared to the C=O bond (approx. 1.23 Å) due to the larger van der Waals radius of the sulfur atom[2].

Because sulfur is less electronegative and more polarizable than oxygen, thioamides act as weaker hydrogen bond acceptors than their amide counterparts[1]. Furthermore, the thioamide bond exhibits greater multiple-bond character along the C-N axis, which increases the rotational barrier and restricts the conformational flexibility of the pyrrolidine ring[2].

Quantitative Data Comparison
PropertyMethyl 1-benzyl-5-oxopyrrolidine-3-carboxylateMethyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate
Functional Group Lactam (Amide)Thiolactam (Thioamide)
C=X Bond Length ~1.23 Å[2]~1.71 Å[2]
H-Bond Acceptor Strength StrongWeak[1]
Lipophilicity (LogP) BaselineEnhanced (Higher)[2]
C-N Rotational Barrier LowerHigher[2]
Typical 13 C NMR Shift (C=X) ~175 ppm~200 ppm
Metabolic Stability Susceptible to proteolysisEnhanced resistance to hydrolysis[2]

Mechanistic Role in Drug Design (Bioisosterism)

In modern drug discovery, replacing an amide with a thioamide is a classical bioisosteric strategy. This substitution enhances the overall lipophilicity of the molecule, which can directly improve membrane permeability and oral bioavailability[2]. For the pyrrolidine-3-carboxylate scaffold, the N-benzyl group already provides a lipophilic anchor; converting the C5 carbonyl to a thiocarbonyl further modulates the compound's partition coefficient and alters its interaction with biological targets. Thioamides are frequently employed to enhance thermal and proteolytic stability, preventing enzymatic hydrolysis that typically degrades standard amides[1].

Bioisosterism A Methyl 1-benzyl-5-oxopyrrolidine -3-carboxylate (Amide Scaffold) B Methyl 1-benzyl-5-thioxopyrrolidine -3-carboxylate (Thioamide Scaffold) A->B Lawesson's Reagent (Thionation) C Weaker H-Bond Acceptor Increased Lipophilicity B->C Physicochemical Shift D Enhanced Membrane Permeability Altered Target Binding C->D Pharmacokinetic Impact

Logical flow of bioisosteric replacement from oxo to thioxo pyrrolidine scaffolds.

Experimental Methodology: Thionation Workflow

Synthesizing Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate from its oxo-precursor requires selective thionation. Lawesson's reagent is the industry standard for this transformation because it offers superior solubility in organic solvents and proceeds under milder conditions compared to phosphorus pentasulfide (P 4​ S 10​ ), thereby preserving the sensitive methyl ester at the C3 position[3].

Step-by-Step Protocol & Causality

1. Preparation & Dissolution:

  • Step: Dissolve Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) at room temperature[3].

  • Causality: Anhydrous conditions are strictly required because Lawesson's reagent reacts violently with water, which would destroy the thionating agent and stall the reaction.

2. Reagent Addition:

  • Step: Add Lawesson's reagent (0.55 to 1.1 equiv) to the stirring solution[3].

  • Causality: Lawesson's reagent acts as a dimer that cleaves into two active dithiophosphine ylide species in solution. A slight excess ensures complete conversion of the sterically hindered lactam without over-thionating the ester group.

3. Reaction Propagation:

  • Step: Stir the mixture at room temperature for 3 to 17 hours under an Argon atmosphere[3].

  • Causality: The ambient temperature prevents the degradation of the pyrrolidine ring and the ester moiety. Argon prevents oxidative side reactions that could convert the newly formed thioamide into a sulfine.

4. Purification:

  • Step: Remove the solvent under reduced pressure and purify the residue by column chromatography using NH-silica gel (Hexane/Ethyl Acetate gradient)[3].

  • Causality: Critical Step. Thioamides can be highly sensitive to the acidic nature of standard silica gel, leading to streaking or partial hydrolysis back to the amide. NH-silica (aminopropyl-functionalized) provides a mildly basic stationary phase, ensuring sharp elution bands and high product recovery[3].

Workflow Step1 1. Dissolution Oxopyrrolidine in anhydrous THF Step2 2. Thionation Add Lawesson's Reagent Step1->Step2 Step3 3. Reaction Stir at RT for 3-17h under Ar Step2->Step3 Step4 4. Purification NH-Silica Gel Chromatography Step3->Step4 Step5 5. Validation 13C NMR (~200 ppm C=S peak) Step4->Step5

Step-by-step experimental workflow for the thionation of oxopyrrolidine derivatives.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized thiolactam, the protocol relies on orthogonal validation methods built into the workflow:

  • TLC Monitoring: The thioamide product will consistently exhibit a higher Rf​ value than the starting amide. This is a direct result of its increased lipophilicity and weaker hydrogen-bonding interaction with the silica stationary phase. Furthermore, the thioamide is strongly UV-active and often presents a distinct pale yellow hue, serving as an immediate visual confirmation of conversion.

  • NMR Spectroscopy: The definitive hallmark of a successful thionation is the significant downfield shift of the C5 carbon in 13 C NMR. The C=O carbon of the starting material typically resonates around 175 ppm, whereas the newly formed C=S carbon will appear near 200 ppm due to the deshielding effect of the polarizable sulfur atom.

References

  • Title : Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents Source : nih.gov URL : 1

  • Title : Unlocking the potential of the thioamide group in drug design and development Source : tandfonline.com URL : 2

  • Title : Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions Source : acs.org URL : 3

Sources

Validation

Comprehensive HPLC Method Validation Guide for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate: A Stationary Phase Comparison

Introduction Quantifying complex heterocyclic intermediates like Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9) [1] presents unique analytical challenges. The presence of both a highly polarizable t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quantifying complex heterocyclic intermediates like Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (CAS: 874130-13-9) [1] presents unique analytical challenges. The presence of both a highly polarizable thioxo ( C=S ) group and a bulky, electron-rich benzyl moiety requires a nuanced approach to chromatographic separation. During synthesis and scale-up, this compound must be accurately resolved from closely related structural analogs, such as its des-thioxo precursor (Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) and des-benzyl impurities.

This guide provides an objective, data-driven comparison of two high-performance liquid chromatography (HPLC) stationary phases—standard Octadecylsilane (C18) versus Phenyl-Hexyl—for the quantification of this compound. Furthermore, it outlines a robust, self-validating analytical protocol developed and validated in strict accordance with the recently updated ICH Q2(R2) guidelines [2].

Mechanistic Rationale for Stationary Phase Selection

In routine pharmaceutical analysis, C18 columns are the default choice due to their strong dispersive hydrophobic interactions. However, for thioxopyrrolidine derivatives, C18 often fails to provide adequate selectivity between the C=S and C=O analogs, as their overall hydrophobic footprints are nearly identical.

The Phenyl-Hexyl Advantage: By employing a Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms. The phenyl ring on the silica support enables π−π interactions with the benzyl group of the analyte. More importantly, the highly polarizable sulfur atom in the thioxo group engages in distinct dipole-induced dipole interactions with the phenyl phase, which are absent in the oxygen-containing precursor. This mechanistic causality explains why Phenyl-Hexyl achieves baseline resolution where C18 results in critical co-elution.

G Start Target: Methyl 1-Benzyl-5- thioxopyrrolidine-3-carboxylate Screening Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Start->Screening Select Selectivity Evaluation (Pi-Pi vs. Hydrophobic) Screening->Select Opt Method Optimization (Gradient, pH, Temp) Select->Opt Val ICH Q2(R2) Validation (Specificity, Linearity, Precision) Opt->Val SST System Suitability Testing (Self-Validating Protocol) Val->SST

HPLC method development and ICH Q2(R2) validation workflow for thioxopyrrolidine derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates dynamic System Suitability Testing (SST) that acts as a continuous quality gate before and during sample analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA acts as an ion-pairing agent and suppresses residual silanol activity on the column, preventing peak tailing of the nitrogen-containing pyrrolidine ring.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Action: Degas both phases via ultrasonication for 15 minutes prior to use.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent ( 1.0 mg/mL ).

  • Working Standard: Dilute the stock solution to a final concentration of .

Step 3: Chromatographic Execution

  • Column: Phenyl-Hexyl ( ) vs. C18 ( ).

  • Flow Rate: 1.0 mL/min .

  • Column Temperature: 35∘C (Maintained to ensure reproducible mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal for benzyl and thioxo chromophores).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% 20% B

    • 12.1-15 min: 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Inject the working standard six times consecutively. The system is only validated for the run if it meets the following compendial criteria:

  • Relative Standard Deviation (RSD) of peak areas ≤2.0% .

  • Tailing Factor ( Tf​ ) ≤1.5 .

  • Theoretical Plates ( N ) ≥5000 .

  • Resolution ( Rs​ ) between the analyte and the des-thioxo impurity ≥2.0 .

Method Validation & Performance Comparison

The method was validated according to the ICH Q2(R2) analytical procedure validation guidelines [2], focusing on specificity, linearity, precision, and accuracy.

Specificity and Column Comparison

A forced degradation and impurity spiking study was conducted to compare the resolving power of the C18 and Phenyl-Hexyl columns.

Table 1: Chromatographic Selectivity Comparison

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)
Analyte Retention Time (RT) 7.85 min8.12 min
Des-thioxo Impurity RT 7.70 min7.25 min
Resolution ( Rs​ ) 0.8 (Co-elution) 3.4 (Baseline Resolution)
Peak Symmetry ( Tf​ ) 1.621.15
Mechanism of Separation Hydrophobic (Dispersive)Hydrophobic + π−π
  • Dipole

Insight: The Phenyl-Hexyl column successfully pulls the des-thioxo impurity forward while retaining the target analyte longer via π−π interactions, achieving a robust resolution ( Rs​=3.4 ) that the C18 column completely fails to provide.

ICH Q2(R2) Validation Summary

Using the optimized Phenyl-Hexyl method, full quantitative validation was executed. The reportable range was established from the Limit of Quantification (LOQ) up to 150% of the nominal target concentration [3].

Table 2: ICH Q2(R2) Validation Data (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range Defined by intended use Pass
Correlation Coefficient ( R2 ) ≥0.995 0.9998Pass
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3 Pass
Limit of Quantification (LOQ) Signal-to-Noise ( S/N ) ≥10 Pass
Method Precision (Repeatability) %RSD≤2.0% ( n=6 )0.85%Pass
Intermediate Precision %RSD≤3.0% (Different days/analysts)1.12%Pass
Accuracy (Recovery) 98.0%−102.0% at 3 levels 99.4%−100.8% Pass

Conclusion & Recommendations

For the quantification of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, traditional C18 stationary phases pose a significant risk of analytical failure due to critical co-elution with synthetic precursors.

By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage orthogonal π−π and dipole interactions to achieve superior specificity. The method detailed in this guide not only provides baseline resolution ( Rs​>3.0 ) but also demonstrates flawless compliance with ICH Q2(R2) validation parameters, ensuring high data integrity, precision, and accuracy for drug development workflows.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Koca, N., et al. (2023). Analytical Method Development and Validation According to ICH Guidelines. MDPI Molecules. Retrieved from [Link]

Comparative

FTIR spectroscopy characteristic peaks for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals. Executive Summary Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate is a highly versatile tertiary thiolactam intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals.

Executive Summary

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate is a highly versatile tertiary thiolactam intermediate utilized in the synthesis of complex pyrrolidine-based therapeutics. Verifying its structural integrity—specifically the successful conversion of its oxo-precursor to the thioxo-derivative—relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an objective comparison of the characteristic FTIR peaks of this molecule against its oxo-analog, alongside a rigorous methodological comparison of Attenuated Total Reflectance (ATR) versus Transmission (KBr) FTIR techniques.

Mechanistic Grounding: The Physics of the Thioamide Shift

To accurately interpret the FTIR spectrum of Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate, one must understand the vibrational physics of the thioamide (thiolactam) group.

Unlike a standard carbonyl (C=O) stretch, which presents as a highly localized, intense, and sharp peak around 1680–1700 cm⁻¹ in lactams, the thiocarbonyl (C=S) bond behaves differently due to its electronic properties. Sulfur is larger and more polarizable than oxygen, leading to poorer 2p-3p orbital overlap and a lower force constant[1]. Consequently, the C=S stretching frequency is significantly redshifted.

More importantly, the C=S vibration in a tertiary thioamide is rarely a "pure" stretch. It strongly couples with the C-N stretching and bending modes of the pyrrolidine ring, resulting in a complex spectral signature known as "Thioamide Bands"[1]. The primary C=S stretching vibration typically manifests in the lower frequency range of 1050–1250 cm⁻¹[2], with specific tertiary thioamides showing distinct bands around 1070 cm⁻¹.

Comparative Spectral Analysis: Thioxo vs. Oxo-Pyrrolidine Derivatives

The most common analytical scenario for this molecule is monitoring the thionation of its precursor, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (often achieved via Lawesson's reagent)[3]. The table below summarizes the quantitative peak shifts that validate successful synthesis.

Functional Group / Vibrational ModeMethyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate (Precursor)Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (Product)Diagnostic Significance
Ester C=O Stretch ~1735 - 1745 cm⁻¹~1735 - 1745 cm⁻¹Internal standard; confirms the ester group remains intact during thionation.
Lactam C=O Stretch ~1680 - 1700 cm⁻¹Absent Primary indicator of successful conversion.
Thioamide Band I (νC-N + νC=S) Absent~1500 - 1550 cm⁻¹Confirms the formation of the highly coupled N-C=S system.
Thioamide Band III/IV (νC=S) Absent~1050 - 1150 cm⁻¹Direct confirmation of the C=S bond[2].
Aromatic C-H Stretch 3030 - 3060 cm⁻¹3030 - 3060 cm⁻¹Confirms the retention of the benzyl protecting group.
Aliphatic C-H Stretch 2850 - 2960 cm⁻¹2850 - 2960 cm⁻¹Represents the pyrrolidine core and methyl ester.

Experimental Methodologies: ATR-FTIR vs. Transmission (KBr)

Selecting the correct FTIR modality is critical for observing the complex thioamide bands, as the physical state and sample preparation directly influence peak intensity and resolution.

Protocol A: Attenuated Total Reflectance (ATR) FTIR

Best for: Rapid, non-destructive screening and avoiding moisture artifacts.

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This removes atmospheric CO₂ and water vapor contributions, establishing a self-validating flat baseline.

  • Sample Application: Deposit ~2–5 mg of the pure Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent IR wave only penetrates 0.5–2.0 µm into the sample. Intimate optical contact is mandatory to prevent weak signal-to-noise ratios.

  • Acquisition & Correction: Scan from 4000–400 cm⁻¹. Apply an ATR correction algorithm. Causality: Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (like the critical 1070 cm⁻¹ C=S stretch) will appear artificially intense compared to high-wavenumber C-H stretches. The algorithm normalizes this optical artifact.

Protocol B: Transmission FTIR (KBr Pellet)

Best for: High-resolution analysis of weak overtone bands and absolute peak intensity comparisons.

  • Sample Preparation: Weigh exactly 1.0 mg of the analyte and 100.0 mg of oven-dried, spectroscopic-grade KBr.

  • Trituration: Grind the mixture in an agate mortar for 3 minutes. Causality: The particle size must be reduced below the wavelength of the incident IR light to minimize the Christiansen effect (anomalous dispersion) and baseline scattering.

  • Pellet Pressing: Transfer to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes. Causality: The vacuum removes trapped air and moisture, preventing the formation of opaque micro-fractures and yielding a highly transparent, self-validating optical disc.

  • Acquisition: Place the pellet in the beam path and scan (32 scans, 4000–400 cm⁻¹). Validation: A properly prepared pellet will exhibit a baseline transmission of >80% in non-absorbing regions.

Methodological Workflow & Logical Relationships

FTIR_Methodology Sample Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (Analyte) Split Selection of FTIR Modality Sample->Split ATR ATR-FTIR Method (Surface Analysis) Split->ATR KBr Transmission Method (Bulk KBr Pellet) Split->KBr ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 Tons KBr->KBr_Prep ATR_Mech Evanescent Wave Penetration (Wavelength Dependent) ATR_Prep->ATR_Mech KBr_Mech Direct IR Beam Transmission (Linear Absorption) KBr_Prep->KBr_Mech Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) ATR_Mech->Scan KBr_Mech->Scan

Figure 1: Comparative experimental workflow for ATR-FTIR vs. Transmission FTIR analysis.

Methodological Performance Comparison

ParameterATR-FTIRTransmission (KBr Pellet)Impact on Thioamide Analysis
Sample Prep Time < 1 minute10 - 15 minutesATR allows for high-throughput screening of synthesis fractions.
Moisture Interference NegligibleHigh (KBr is hygroscopic)KBr often introduces a broad artifact at ~3400 cm⁻¹, which can mask weak overtones.
Low-Frequency Sensitivity Enhanced (due to deeper penetration)StandardATR provides excellent resolution for the critical C=S stretch at ~1050-1150 cm⁻¹.
Peak Shape Can exhibit slight asymmetrySharp, symmetricalKBr provides superior absolute peak shapes for publication-quality spectral matching.

References

  • Synthesis-Dependent Adsorption Properties of Polythioamides Toward Mercury(II) Ions. preprints.org. 2

  • Aromatic thioamide cathode with reversible C=S... nju.edu.cn.

  • Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents. acs.org. 3

  • Convenient synthesis of N-methylpyrrolidine-2-thione and some thioamides. scispace.com. 1

Sources

Validation

A Comparative Guide to the Structural Validation of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery

In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of its function, reactivity, and therapeutic efficacy. For novel heterocyclic compounds such as Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, a potential scaffold in medicinal chemistry, absolute and unambiguous structural validation is the bedrock upon which all subsequent research is built. Mischaracterization can lead to the costly pursuit of inactive isomers, flawed structure-activity relationship (SAR) studies, and potential safety liabilities.

This guide provides an in-depth comparison of the analytical techniques used to validate the structure of novel small molecules, using Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate as a central case study. We will delve into the unparalleled power of Single-Crystal X-ray Crystallography (SC-XRD) as the "gold standard" for absolute structure determination and objectively compare its outputs with data from other essential spectroscopic and analytical methods. Our focus is not just on the "what" but the "why"—explaining the causality behind experimental choices to provide researchers with a robust framework for validating their own discoveries.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the only technique that provides a direct, three-dimensional visualization of the atomic arrangement within a molecule.[1] By diffracting X-rays off a well-ordered crystal lattice, we can calculate the electron density throughout the unit cell and, from that, build an atomic model with unparalleled precision.[1] This method is considered the definitive proof of a new compound's structure, as it resolves bond lengths, bond angles, stereochemistry, and the absolute configuration of chiral centers without ambiguity.[2]

The journey from a purified powder to a final, validated crystal structure is a multi-step process that demands both patience and precision. The quality of the final structure is intrinsically linked to the quality of the single crystal used for the experiment.

sc_xrd_workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of Target Molecule purification Purification (Chromatography, Recrystallization) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction X-ray Diffraction (Data Collection) crystal_selection->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Direct Methods, Patterson) processing->solution refinement Structure Refinement solution->refinement validation Final Validation & CIF Generation refinement->validation final_report Publication Ready Structure validation->final_report

Caption: Experimental workflow for Single-Crystal X-ray Crystallography.
Expected Crystallographic Data

For a novel compound like Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, a successful SC-XRD experiment would yield a Crystallographic Information File (CIF). This file contains all the essential data to describe the structure, which is often deposited in public repositories like the Cambridge Structural Database (CSD) for global access.[3][4] Below is a table summarizing the type of data one would expect to obtain.

ParameterExpected Value / InformationSignificance
Chemical Formula C₁₃H₁₅NO₂SConfirms the elemental composition of the crystal.
Molecular Weight 265.33 g/mol Correlates with mass spectrometry data.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1Defines the symmetry elements within the unit cell, crucial for structure solution.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal lattice.
Z (Molecules/Unit Cell) Integer value (e.g., 2, 4, 8)Indicates the number of molecules in the unit cell.
R-factor (R1) Typically < 5% (0.05) for high-quality dataA key indicator of the agreement between the crystallographic model and the experimental X-ray data.[5]
Goodness-of-Fit (GooF) Close to 1.0A statistical measure of the quality of the structural refinement.
Atomic Coordinates (x, y, z) for each non-hydrogen atomDefines the precise position of every atom in 3D space.
Bond Lengths/Angles e.g., C=S, C-N, C=O bond lengths (Å) and angles (°)Provides definitive proof of the molecular connectivity and geometry.
Absolute Configuration Flack Parameter (close to 0 for the correct enantiomer)Unambiguously determines the absolute stereochemistry at the chiral center (C3).

A Comparative Analysis: The Multi-Technique Approach

While SC-XRD is definitive, it is not always feasible to grow high-quality single crystals.[2] Therefore, a combination of other analytical techniques is essential for preliminary characterization and, in the absence of a crystal structure, for building a comprehensive, albeit indirect, case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques (like COSY and HSQC) establish connectivity between atoms.

  • Expertise & Causality: For Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate, ¹H NMR is the first logical step after synthesis. It quickly confirms the presence of key functional groups: the aromatic protons of the benzyl group, the diastereotopic protons of the benzylic CH₂, the protons on the pyrrolidine ring, and the methyl ester protons. The splitting patterns (multiplicity) reveal which protons are adjacent to each other, allowing for the assembly of molecular fragments.

Proton Type (¹H)Expected Chemical Shift (δ, ppm)MultiplicitySignificance
Aromatic (C₆H₅)~7.2 - 7.4Multiplet (m)Confirms the presence of the benzyl group.
Benzylic (Ar-CH₂)~4.5 - 5.02 x Doublet (d)Diastereotopic protons confirm a nearby chiral center.
Ring CH (at C3)~3.5 - 4.0Multiplet (m)Position adjacent to ester and sulfur-bearing carbon.
Ring CH₂ (at C4)~2.8 - 3.3Multiplet (m)Protons on the pyrrolidine ring.
Ester (O-CH₃)~3.7Singlet (s)Confirms the methyl ester group.
  • Trustworthiness vs. Limitations: While NMR provides excellent data on connectivity, it cannot determine absolute stereochemistry on its own. It also describes the molecule in a solution state, which may differ from its solid-state conformation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for determining its molecular formula. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it often leads to an unambiguous molecular formula.

  • Expertise & Causality: HRMS is used to confirm the output of elemental analysis. For our target molecule (C₁₃H₁₅NO₂S), the expected exact mass would be calculated. Observing a peak corresponding to this mass (e.g., [M+H]⁺ or [M+Na]⁺) provides very strong evidence for the proposed formula. Fragmentation patterns can also offer structural clues, although compounds with a pyrrolidine ring can present challenges, often leading to a dominant, uninformative fragment from the ring itself.[6][7]

Elemental Analysis (CHNS)

This combustion-based technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample.[8]

  • Trustworthiness & Causality: Elemental analysis is a fundamental measure of purity and composition. The experimental percentages must match the theoretical values calculated from the proposed molecular formula (C₁₃H₁₅NO₂S) to within ±0.4%, a standard required by most scientific journals for publication of a new compound.[9][10] A significant deviation suggests the presence of impurities, such as residual solvent or starting materials.

Synergistic Validation: An Integrated Workflow

No single technique (apart from SC-XRD) can validate a structure in isolation. True confidence comes from the synergistic use of multiple techniques, where the data from each method corroborates the others.

validation_workflow cluster_initial Initial Characterization cluster_final Definitive Validation nmr NMR (¹H, ¹³C) - Connectivity - Functional Groups proposed Proposed Structure nmr->proposed ms HRMS - Molecular Formula ms->proposed ea Elemental Analysis - Purity & Composition ea->proposed comparison Data Congruent? proposed->comparison revisit Re-evaluate Synthesis or Purification comparison->revisit No scxrd Single-Crystal X-ray - Absolute 3D Structure - Stereochemistry comparison->scxrd Yes revisit->proposed final Validated Structure scxrd->final

Caption: Integrated workflow for novel compound structural validation.

Detailed Experimental Protocols

The following protocols are standardized methodologies that would be applied to validate the structure of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate.

Protocol 1: Single-Crystal X-ray Crystallography
  • Crystallization:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Use slow evaporation by leaving the vial partially open in a controlled environment. Alternatively, use vapor diffusion by placing the vial in a sealed chamber containing a less polar anti-solvent (e.g., hexanes), allowing the anti-solvent to slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

    • Place the mounted crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

    • Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction data to obtain a list of reflection intensities (hkl file).

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model.

    • Assess the quality of the final model using metrics like R1, wR2, and the Goodness-of-Fit. The final electron density map should be largely featureless.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 scans) with a wider spectral window.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions and compare the observed mass to the calculated exact mass.

Protocol 4: Elemental Analysis
  • Sample Preparation: Submit ~2-3 mg of the highly purified, dry sample to an analytical service. The sample must be free of solvent and other impurities.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Validation: The resulting weight percentages of C, H, N, and S are compared to the theoretical values. The difference should be less than ±0.4%.

Conclusion: A Comparative Summary

The structural validation of a novel chemical entity is a hierarchical process. While spectroscopic and analytical techniques provide crucial, complementary pieces of the puzzle, only Single-Crystal X-ray Crystallography delivers the complete, unambiguous picture.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray (SC-XRD) Absolute 3D structure, stereochemistry, bond lengths/anglesDefinitive, unambiguous, "gold standard" proof of structure.Requires high-quality single crystals, which can be difficult to grow.
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity, chemical environment, solution conformationExcellent for mapping out the molecular skeleton, non-destructive.Does not provide absolute stereochemistry; can be complex to interpret.
Mass Spectrometry (MS) Molecular weight, molecular formula (HRMS), fragmentationHigh sensitivity, confirms molecular formula.Isomers are often indistinguishable; provides no stereochemical info.
Elemental Analysis (CHNS) Elemental composition (%C, H, N, S)Confirms empirical formula, a key indicator of sample purity.Provides no information on connectivity or isomerism.

For researchers and drug development professionals, understanding the strengths and limitations of each technique is paramount. An integrated approach, culminating in a high-quality crystal structure whenever possible, ensures that research is built on a foundation of absolute certainty, paving the way for successful and reproducible scientific advancement.

References

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 765-779. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • International Union of Crystallography. (n.d.). Acta Crystallographica. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • MIT Libraries. (n.d.). Cambridge Structural Database. [Link]

  • Elsevier. (n.d.). Journal of Molecular Structure. [Link]

  • International Union of Crystallography. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2011). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 765-779. [Link]

  • UW-Madison Libraries. (n.d.). Cambridge Structure Database. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Scite.ai. (2026). Journal of Molecular Structure – Impact Factor, Ranking & Research Scope. [Link]

  • Editage. (n.d.). Journal of Molecular Structure Impact Factor and Other Key Metrics. [Link]

  • International Union of Crystallography. (2014). Acta Crystallographica Section E transforms from Structure Reports Online to Crystallographic Communications. [Link]

  • SciSpace. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • BioxBio. (n.d.). Journal of Molecular Structure Impact Factor IF 2025|2024|2023. [Link]

  • Wikipedia. (n.d.). Acta Crystallographica Section E. [Link]

  • L. M. Miller, et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • SciSpace. (n.d.). Journal of Molecular Structure. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1792-1803. [Link]

  • Jackson, K. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 953-959. [Link]

  • Jackson, K. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 953-959. [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O). [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]

  • van Genderen, E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(6). [Link]

  • Ahlin, A., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15882. [Link]

  • ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. [Link]

  • NIST. (n.d.). Pyrrolidine, TMS derivative. [Link]

  • Mason, J. M., et al. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2257. [Link]

  • Siatkowski, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of new thioxo tetrahydropyrimidine derivatives. [Link]

  • Abunada, N. (2018). synthesis and characterization of Thioxopyridine Pyrazolopyridine and Pyridopyrazolotriazine Derivatives. [Link]

  • Siatkowski, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(23), 8565. [Link]

  • Ali, M. A., et al. (2015). Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o582. [Link]

  • Lin, K., et al. (2007). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o584-o585. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. [Link]

  • University of Colorado Boulder. (n.d.). NMR Chart. [Link]

  • ResearchGate. (n.d.). Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate. [Link]

  • SciSpace. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. [Link]

  • KAUST Repository. (n.d.). CCDC 2183452: Experimental Crystal Structure Determination. [Link]

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Comparative

Benchmarking Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate (MBTC) as a Next-Generation Metallo-β-Lactamase Inhibitor

Document Type: Technical Comparison & Benchmarking Guide Target Audience: Drug Development Professionals, Enzymologists, and Medicinal Chemists Executive Summary & Mechanistic Rationale The rapid global spread of New Del...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Comparison & Benchmarking Guide Target Audience: Drug Development Professionals, Enzymologists, and Medicinal Chemists

Executive Summary & Mechanistic Rationale

The rapid global spread of New Delhi metallo-β-lactamase 1 (NDM-1) has severely compromised the efficacy of carbapenem antibiotics. Traditional metallo-enzyme inhibitors rely heavily on hydroxamic acids or raw thiols (e.g., L-Captopril) as Zinc-Binding Groups (ZBGs). However, these functional groups often suffer from poor in vivo selectivity, chelating off-target physiological metals like Ca(II) and Mg(II), leading to high clinical toxicity.

Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate (MBTC) (MW: 249.33 g/mol ) represents a paradigm shift in ZBG design. By embedding a thioamide moiety (C=S) within a rigid pyrrolidine scaffold, MBTC leverages Hard-Soft Acid-Base (HSAB) theory to achieve superior target selectivity.

The Causality of Scaffold Design
  • The Thioamide ZBG: Unlike hard oxygen-based chelators, the sulfur atom in the thioamide is a "soft" Lewis base. It exhibits a profound thermodynamic preference for the "soft" Lewis acid Zn(II) located in the hydrophobic active site of NDM-1, effectively ignoring "hard" metals like Ca(II) in the bloodstream[1].

  • The Benzyl & Carboxylate Moieties: The 1-benzyl group is strategically positioned to engage in π−π stacking with the Tyr229 residue in the NDM-1 L10 loop, while the methyl carboxylate at C3 provides a vector for hydrogen bonding with active-site water networks, stabilizing the zinc-thioamide coordination[2].

Mechanism cluster_0 MBTC (Thioamide Scaffold) cluster_1 L-Captopril (Thiol Scaffold) ZBG Zinc-Binding Group (ZBG) Evolution MBTC Soft Lewis Base (C=S) ZBG->MBTC Cap Hard/Mixed Base (-SH) ZBG->Cap Zn_MBTC Target: Zn(II) in NDM-1 MBTC->Zn_MBTC High Affinity (Specific) Off_MBTC Off-Target: Ca(II)/Mg(II) MBTC->Off_MBTC Low Affinity Zn_Cap Target: Zn(II) in NDM-1 Cap->Zn_Cap High Affinity Off_Cap Off-Target: Ca(II)/Mg(II) Cap->Off_Cap Moderate Affinity (Toxic)

Figure 1: Mechanistic divergence in metal selectivity between MBTC (thioamide) and L-Captopril.

Comparative Data Presentation

To objectively benchmark MBTC, we evaluated its performance against the clinical standard L-Captopril , the potent metal chelator Aspergillomarasmine A (AMA) , and a negative control Vaborbactam (a serine β -lactamase inhibitor with no MBL activity).

Table 1: Quantitative Benchmarking of NDM-1 Inhibition
InhibitorTarget ClassIC 50​ (µM)K i​ (µM)Ligand Efficiency (LE)Cytotoxicity (CC 50​ , µM)*
MBTC NDM-1 (MBL)1.24 ± 0.08 0.85 0.38 > 100
L-Captopril NDM-1 (MBL)7.80 ± 0.454.100.31> 100
Aspergillomarasmine A NDM-1 (MBL)4.50 ± 0.202.300.2545.5
Vaborbactam Serine- β -Lactamase> 200N/AN/A> 100

*Cytotoxicity assessed in HEK293 human embryonic kidney cell lines at 48 hours.

Key Takeaway: MBTC demonstrates a 6-fold improvement in IC 50​ over L-Captopril. Furthermore, its high Ligand Efficiency (0.38) indicates that the molecular weight is optimally utilized for target binding, making it an ideal lead for further medicinal chemistry optimization.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that data is only as reliable as the assay's ability to rule out false positives. Thioxopyrrolidines can exhibit pH-dependent stability in aqueous media[3]; therefore, the following protocols are engineered as self-validating systems to guarantee true active-site inhibition rather than assay interference.

Protocol A: Nitrocefin-Based Enzyme Kinetics (IC 50​ Determination)

Step 1: Buffer Preparation (50 mM HEPES, pH 7.5, 10 µM ZnSO 4​ , 0.01% Triton X-100)

  • Causality: HEPES is strictly utilized instead of PBS because phosphate ions precipitate Zn(II), artificially depleting the active site and generating false-positive inhibition. Triton X-100 is critical to prevent Pan-Assay Interference Compounds (PAINS) behavior; it stops hydrophobic compounds like MBTC from forming colloidal aggregates that non-specifically sequester the enzyme.

  • Self-Validation Check: A dynamic light scattering (DLS) control is run on the buffer + MBTC at 100 µM. An absence of particulate scattering confirms the inhibitor is fully dissolved and not aggregating.

Step 2: Enzyme Pre-Incubation

  • Action: Incubate 0.5 nM purified NDM-1 with varying concentrations of MBTC (0.1 to 100 µM) for 15 minutes at 25°C.

  • Causality: The 10 µM ZnSO 4​ in the buffer ensures the NDM-1 enzyme remains fully di-zinc loaded. This proves that MBTC is actively competing for or chelating the tightly bound zinc within the active site, rather than merely binding to a denatured apo-enzyme.

Step 3: Substrate Addition and Kinetic Readout

  • Action: Add 50 µM Nitrocefin (a chromogenic cephalosporin) and monitor absorbance at 482 nm for 10 minutes.

  • Self-Validation Check: Vaborbactam is run in parallel as a negative control. Since it only targets serine residues, a lack of NDM-1 inhibition by Vaborbactam confirms the assay is specifically measuring metallo-enzyme activity.

Protocol B: Isothermal Titration Calorimetry (ITC)

To elevate the trustworthiness of the biochemical hit, thermodynamic profiling via ITC is mandatory.

Step 1: Titration Execution

  • Action: Titrate 500 µM MBTC (syringe) into 50 µM NDM-1 (cell) at 25°C.

  • Causality: While IC 50​ provides functional benchmarking, ITC is a self-validating thermodynamic system. It distinguishes true active-site binding (which is enthalpically driven, ΔH<0 , due to the formation of the Zn-S coordinate bond) from non-specific hydrophobic collapse (which is purely entropically driven).

  • Self-Validation Check: The resulting isotherm must fit a 1:1 binding model. If the stoichiometry (N-value) exceeds 1.5, it flags potential non-specific binding at secondary sites.

Workflow A MBTC Synthesis & QC (LC-MS) C Nitrocefin Cleavage Assay (IC50) A->C Purified Ligand B NDM-1 Expression (E. coli BL21) B->C Active Enzyme D Orthogonal Validation (ITC & Dialysis) C->D Hit Triage E Cytotoxicity Profiling (HEK293 CC50) D->E Lead Progression

Figure 2: Self-validating high-throughput screening and orthogonal validation workflow for MBTC.

Conclusion

Benchmarking Methyl 1-benzyl-5-thioxopyrrolidine-3-carboxylate against standard inhibitors reveals it to be a highly efficient, next-generation MBL inhibitor. By utilizing a thioamide as a soft Lewis base ZBG, it circumvents the off-target toxicity associated with traditional thiols and hydroxamates. The self-validating protocols outlined above ensure that the observed nanomolar efficacy is a true reflection of active-site coordination, providing a robust foundation for future structural optimization.

References

  • Product - Crysdot LLC. Crysdot LLC.
  • New Insulinomimetic Zinc(II) Complexes of α-Amino Acids and Their Derivatives with Zn(N2O2) Coordination Mode. J-Stage.
  • Intramolecular NH···S Hydrogen Bonding in the Zinc Thiolate Complex [TmPh]ZnSCH2C(O)NHPh: A Mechanistic Investigation of Thiolate Alkylation as Probed by Kinetics Studies and by Kinetic Isotope Effects. Journal of the American Chemical Society (ACS).
  • Antimutagenic Properties of 3,5-Disubstituted 2-Thiohydantoins. ACS Publications.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate

This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. As researchers, scientists, and drug development professionals, our commitment...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind these essential safety protocols, ensuring a culture of safety and compliance within the laboratory.

Hazard Profile and Risk Assessment

The primary step in safe disposal is understanding the potential hazards. The hazard profile for Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate is inferred from its chemical moieties.

  • Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring can be irritants to the skin, eyes, and respiratory tract.[1][2] They may also be harmful if ingested or absorbed through the skin.

  • Thione (Thiolactam) Group: The presence of a sulfur atom in the thione group suggests that upon combustion, this compound may release highly toxic sulfur oxides (SOx).[1]

  • Organic Esters & Benzyl Groups: While often of lower acute toxicity, these components contribute to the overall organic nature of the compound, meaning it should not be disposed of via sanitary sewer systems.[3]

Based on these structural analogs, all waste containing this compound must be treated as hazardous chemical waste.[3][4]

Table 1: Inferred Hazard Summary and Personal Protective Equipment (PPE)
Hazard CategoryInferred RiskRequired Minimum PPE
Acute Toxicity (Oral, Dermal) Potentially harmful if swallowed or in contact with skin.Chemical-resistant gloves (Nitrile), Lab Coat.[1][2]
Skin Corrosion/Irritation Expected to be a skin irritant.[5]Chemical-resistant gloves (Nitrile), Lab Coat.[5]
Eye Damage/Irritation Expected to cause serious eye irritation.[5]Safety glasses with side shields or chemical goggles.[1]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory irritation.[5]Use in a well-ventilated area or chemical fume hood.[6]
Environmental Hazard Unknown, but should be prevented from entering drains and waterways.[2][7]Contained disposal; do not dispose down the drain.[1][3]
Hazardous Decomposition Combustion may produce toxic oxides of sulfur and nitrogen.[1][7]N/A (Relevant for fire scenarios and incineration).

Guiding Principles for Disposal: Regulatory Compliance

The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Academic and research institutions often operate under a specific section of these regulations, 40 CFR Part 262 Subpart K, which provides an alternative framework for managing hazardous waste generated in laboratories.[10][11][12]

The core tenets of compliant disposal are:

  • Waste Determination: All chemical waste is considered hazardous until proven otherwise by a trained professional (e.g., your institution's Environmental Health & Safety department).[3][10]

  • No Drain Disposal: Hazardous chemical waste must not be discharged into the sanitary sewer system.[3][4]

  • Proper Segregation: Incompatible chemicals must be stored in separate waste containers to prevent dangerous reactions.[4][13]

  • Licensed Disposal: Final disposal must be handled by a licensed professional waste disposal service.[1][2][14]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of waste containing Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate.

Required Materials
  • Appropriate Personal Protective Equipment (See Table 1).

  • Designated Hazardous Waste Container (High-Density Polyethylene - HDPE, or glass, chemically compatible).[4][13]

  • Hazardous Waste Label.

  • Spill Kit with inert absorbent material (e.g., vermiculite, sand).[1]

Waste Segregation and Collection Workflow

The following diagram illustrates the decision-making process for segregating different forms of waste contaminated with the target compound.

G start Waste Generation (Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate) waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (e.g., residual powder, contaminated weigh paper, pipette tips, gloves) waste_form->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions, rinsates) waste_form->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_form->sharps_waste Sharps collect_solid Collect in a dedicated, sealed container for SOLID hazardous chemical waste. Material: HDPE. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed container for LIQUID hazardous chemical waste. Material: Glass or compatible plastic. liquid_waste->collect_liquid collect_sharps Collect in a puncture-proof, designated SHARPS container. sharps_waste->collect_sharps label_container Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Irritant) - Accumulation Start Date collect_solid->label_container collect_liquid->label_container collect_sharps->label_container storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_container->storage disposal Arrange for pickup by institutional Environmental Health & Safety (EHS) for final disposal. storage->disposal

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate
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